Izonsteride
Beschreibung
type I and type II steroid 5-alpha-reductase antagonist; structure given in first source
Eigenschaften
CAS-Nummer |
176975-26-1 |
|---|---|
Molekularformel |
C24H26N2OS2 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
(4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-2,4a,5,6-tetrahydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C24H26N2OS2/c1-4-15-6-5-7-19-22(15)25-23(29-19)28-17-9-10-18-16(14-17)8-11-20-24(18,2)13-12-21(27)26(20)3/h5-7,9-10,14,20H,4,8,11-13H2,1-3H3/t20-,24-/m1/s1 |
InChI-Schlüssel |
VMGWGDPZHXPFTC-HYBUGGRVSA-N |
Isomerische SMILES |
CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)[C@]5(CCC(=O)N([C@@H]5CC4)C)C |
Kanonische SMILES |
CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)C5(CCC(=O)N(C5CC4)C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
176975-26-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Izonsteride; LY-320236; LY320236; UNII-A5E8C36F34. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Izonsteride's Mechanism of Action on 5-Alpha Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izonsteride (LY320236) is a potent, non-steroidal dual inhibitor of both type I and type II 5-alpha reductase (5αR) isoenzymes. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. This compound exhibits a distinct inhibitory profile, acting as a competitive inhibitor of 5αR type I and a non-competitive inhibitor of 5αR type II. This dual inhibition effectively blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), a key driver in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenic alopecia. Preclinical evidence also suggests its potential in inhibiting the growth of androgen-sensitive prostate cancer cells.
Introduction to 5-Alpha Reductase and this compound
The 5-alpha reductase enzyme family plays a critical role in androgen metabolism by catalyzing the conversion of testosterone to dihydrotestosterone.[1] There are two primary isoenzymes: type I, predominantly found in the skin and liver, and type II, mainly located in the prostate gland and hair follicles.[2] Elevated DHT levels are implicated in the development and progression of several androgen-dependent conditions.
This compound is a synthetic compound that was developed to inhibit both isoforms of 5αR, with the therapeutic goals of treating BPH and androgenic alopecia. Though it showed promise in preclinical studies, it was never brought to market.
Quantitative Inhibition Profile of this compound
This compound demonstrates high affinity for both 5αR isoenzymes, with distinct kinetic profiles for each. The following table summarizes the key quantitative data on its inhibitory activity.
| Parameter | 5α-Reductase Type I | 5α-Reductase Type II | Reference |
| IC50 | 11.6 nM | 7.37 nM | [3] |
| Ki | 28.7 ± 1.87 nM | 10.6 ± 4.5 nM | [4] |
| Inhibition Type | Competitive | Non-competitive | [4] |
Mechanism of Action: A Dual and Distinct Inhibition
This compound's mechanism of action is unique among 5αR inhibitors due to its differential interaction with the two isoenzymes.
Competitive Inhibition of 5-Alpha Reductase Type I
With respect to the type I isoenzyme, this compound acts as a competitive inhibitor. This means it directly competes with the natural substrate, testosterone, for binding to the active site of the enzyme. By occupying the active site, this compound prevents testosterone from binding and being converted to DHT. This type of inhibition can be overcome by increasing the substrate concentration.
Non-Competitive Inhibition of 5-Alpha Reductase Type II
In contrast, this compound inhibits the type II isoenzyme through a non-competitive mechanism. This indicates that this compound binds to an allosteric site on the enzyme, a location distinct from the active site where testosterone binds. This binding induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency. As a result, even when testosterone binds to the active site, its conversion to DHT is significantly hampered. This form of inhibition is not overcome by increasing the substrate concentration.
Figure 1: Differential Inhibition of 5α-Reductase Isozymes by this compound.
Downstream Signaling Pathways
The primary consequence of 5α-reductase inhibition by this compound is the significant reduction in DHT levels. This has a cascading effect on androgen-regulated signaling pathways.
DHT is a more potent agonist of the androgen receptor (AR) than testosterone.[1] Upon binding to the AR in the cytoplasm, the DHT-AR complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that regulate cell growth, proliferation, and differentiation in androgen-sensitive tissues like the prostate and hair follicles.
By inhibiting DHT production, this compound effectively dampens this entire signaling cascade. This leads to a reduction in the growth-promoting signals in the prostate, which is the basis for its potential therapeutic effect in BPH, and a decrease in the miniaturization of hair follicles seen in androgenic alopecia.
Figure 2: this compound's Impact on the Androgen Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the determination of this compound's mechanism of action.
5-Alpha Reductase Inhibition Assay (In Vitro)
This assay is designed to measure the ability of a compound to inhibit the conversion of testosterone to DHT by 5α-reductase.
-
Enzyme Source: Microsomes prepared from rat liver or prostate tissue, or from cells expressing recombinant human 5α-reductase type I or type II.
-
Substrate: Radiolabeled ([³H]) or non-radiolabeled testosterone.
-
Cofactor: NADPH.
-
Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) in a suitable buffer (e.g., phosphate buffer, pH 6.5) for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (testosterone) and NADPH.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a strong acid like HCl).
-
Extract the steroids from the reaction mixture.
-
Separate testosterone and DHT using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Quantify the amount of DHT produced. For radiolabeled substrate, this is done by scintillation counting. For non-radiolabeled substrate, detection can be achieved by mass spectrometry or spectrophotometry.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
-
Kinetic Analysis: To determine the mode of inhibition (competitive vs. non-competitive), the assay is performed with varying concentrations of both the substrate (testosterone) and the inhibitor (this compound). The data are then plotted using Lineweaver-Burk or Dixon plots, or analyzed using non-linear regression.
Figure 3: General Workflow for a 5α-Reductase Inhibition Assay.
LNCaP Xenograft Model for In Vivo Efficacy
This in vivo model is used to assess the effect of this compound on the growth of androgen-sensitive prostate cancer tumors.
-
Cell Line: LNCaP human prostate cancer cells, which are androgen-sensitive.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
LNCaP cells are cultured and then injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via oral gavage or subcutaneous injection) at a specified dose and frequency. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight of the mice is also monitored to assess toxicity.
-
At the end of the study, tumors are excised and can be used for further analysis (e.g., histology, biomarker analysis).
-
The effect of this compound on tumor growth is determined by comparing the tumor volumes between the treatment and control groups.
-
Conclusion
This compound is a potent dual inhibitor of 5-alpha reductase type I and type II, exhibiting a unique mixed mechanism of competitive and non-competitive inhibition, respectively. This dual action leads to a profound suppression of dihydrotestosterone synthesis, thereby attenuating androgen receptor-mediated signaling pathways implicated in the pathogenesis of benign prostatic hyperplasia and androgenic alopecia. Preclinical data also support its potential as an anti-prostate cancer agent. The detailed kinetic parameters and experimental methodologies provided in this guide offer a comprehensive understanding of this compound's mechanism of action for researchers and drug development professionals.
References
- 1. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Inhibition of androgen-responsive LNCaP prostate cancer cell tumor xenograft growth by dietary phenethyl isothiocyanate correlates with decreased angiogenesis and inhibition of cell attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Izonsteride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izonsteride, also known by its developmental code name LY-320,236, is a potent and selective dual inhibitor of 5α-reductase isoenzymes, type I and type II.[1] Developed by Eli Lilly and Company and Fujisawa, it was investigated for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.[1] Although it never reached the market, its unique chemical structure and mechanism of action continue to be of interest to researchers in the field of steroid biochemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies for this compound.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with a steroidal-like framework. Its systematic IUPAC name is (4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one.[1]
| Identifier | Value |
| IUPAC Name | (4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one[1] |
| Developmental Code | LY-320,236[1] |
| CAS Number | 176975-26-1[1] |
| Molecular Formula | C24H26N2OS2[1] |
| SMILES | O=C4N(C)[C@@H]5CCc3cc(Sc1nc2c(cccc2s1)CC)ccc3[C@@]5(C)CC4[1] |
Physicochemical and Pharmacological Properties
This compound is characterized by its dual inhibitory activity against 5α-reductase. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molar Mass | 422.61 g/mol | [1] |
| IC50 (Type I 5α-reductase) | 11.6 nM | MedchemExpress |
| IC50 (Type II 5α-reductase) | 7.37 nM | MedchemExpress |
| Solubility | Soluble in DMSO | TargetMol |
Mechanism of Action: Inhibition of 5α-Reductase Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia and androgenic alopecia. By blocking both isoforms of 5α-reductase, this compound effectively reduces DHT concentrations in target tissues.
Caption: Inhibition of Testosterone to DHT Conversion by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process that utilizes a chiral auxiliary to ensure the desired stereochemistry of the final product.[1] While a detailed, step-by-step protocol is not publicly available, the key transformations are outlined below.
Caption: Key Steps in the Synthesis of this compound.
Methodology Summary:
-
Enamine Formation: The synthesis begins with the reaction of bromotetralone with R-α-phenethylamine to form an enamine.[1]
-
Alkylation: The enamine is then reacted with methyl iodide to introduce a methyl group at what will become a key stereocenter in the steroid-like ring structure.[1]
-
Lactam Formation: The product is treated with acryloyl chloride, leading to the formation of the lactam ring through acylation and subsequent conjugate addition.[1]
-
Reduction and Chiral Auxiliary Cleavage: Treatment with triethylsilane reduces a double bond in the newly formed ring and cleaves the chiral auxiliary, yielding the optically pure trans isomer.[1]
-
Final Displacement: The synthesis is completed by displacing the bromine atom with 2-mercaptobenzothiazole to yield this compound.[1]
In Vitro 5α-Reductase Inhibition Assay
The following protocol is a representative method for determining the inhibitory activity of compounds like this compound against 5α-reductase, based on common methodologies.
Caption: General Workflow for a 5α-Reductase Inhibition Assay.
Detailed Methodology:
-
Enzyme Preparation: A crude enzyme preparation of 5α-reductase can be obtained from the ventral prostates of male Sprague-Dawley rats. The tissue is homogenized in a suitable buffer (e.g., 0.32 M sucrose, 0.1 mM dithiothreitol, 20 mM sodium phosphate, pH 6.5).
-
Reaction Mixture: The assay is typically performed in a final volume of 100-500 µL containing the enzyme preparation, a buffered solution, NADPH as a cofactor, and varying concentrations of the test compound (this compound).
-
Substrate: Radiolabeled [1,2,6,7-³H]testosterone is commonly used as the substrate to allow for sensitive detection of the product.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), and the steroids are extracted.
-
Separation and Quantification: The substrate (testosterone) and the product (dihydrotestosterone) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the DHT formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound remains a significant molecule for the study of 5α-reductase inhibition. Its complex chemical structure and potent dual inhibitory activity provide a valuable reference for the design and development of new therapeutic agents targeting androgen-dependent diseases. The experimental methodologies outlined in this guide offer a framework for the synthesis and evaluation of this compound and similar compounds. Further research into the specific physicochemical properties and clinical potential of this compound derivatives could yield valuable insights for future drug discovery efforts.
References
Izonsteride: A Technical Overview of its Dual Inhibition of 5α-Reductase Type I and Type II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izonsteride (developmental code name LY-320,236) is a non-steroidal, selective inhibitor of the 5α-reductase (5AR) enzyme, exhibiting potent dual inhibition of both the type I and type II isozymes.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] The reduction of DHT levels is a key therapeutic strategy in the management of androgen-dependent conditions. While initially developed for the treatment of benign prostatic hyperplasia (BPH), this compound's mechanism of action also suggests potential utility in conditions such as androgenic alopecia.[1][2] This technical guide provides an in-depth overview of this compound's inhibitory profile, the methodologies used for its characterization, and its place within the broader landscape of 5AR inhibitors.
Core Mechanism: Dual Inhibition of 5α-Reductase
The human 5α-reductase enzyme exists in two primary isoforms, type I and type II, which differ in their tissue distribution and biochemical properties.[3] Type I 5AR is predominantly found in the skin (sebaceous glands and hair follicles) and liver, while type II is the primary isozyme in the prostate and other genital tissues.[3][]
This compound distinguishes itself by effectively inhibiting both isozymes, a characteristic it shares with dutasteride.[5] In contrast, finasteride is a selective inhibitor of the type II isozyme.[6] The dual inhibition by this compound leads to a more comprehensive suppression of DHT production throughout the body.
Kinetic studies have revealed that this compound exhibits different modes of inhibition for each isozyme. It acts as a competitive inhibitor of 5α-reductase type I and a non-competitive inhibitor of 5α-reductase type II.[5] This dual and distinct inhibitory action underscores its unique pharmacological profile.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against both 5AR isozymes has been quantified through kinetic analysis. The inhibition constants (Ki) provide a measure of the concentration of this compound required to produce half-maximal inhibition.
| Isozyme | Inhibition Constant (Ki) | Mode of Inhibition | Tissue Source for Assay |
| 5α-Reductase Type I | 3.39 ± 0.38 nM | Competitive | Human Scalp Skin |
| 5α-Reductase Type II | 29.7 ± 3.4 nM | Non-competitive | Human Prostatic Homogenates |
| 5α-Reductase Type I | 28.7 ± 1.87 nM | Not Specified | Human Scalp Skin |
| 5α-Reductase Type II | 10.6 ± 4.5 nM | Not Specified | Human Prostatic Homogenates |
| Data sourced from kinetic analysis of LY320236.[5] |
Signaling Pathway and Inhibition
The following diagram illustrates the androgen signaling pathway and the points of inhibition by 5α-reductase inhibitors.
Caption: 5α-Reductase signaling pathway and this compound's point of inhibition.
Experimental Protocols
The characterization of 5α-reductase inhibitors like this compound involves a combination of in vitro enzymatic assays and cell-based models.
In Vitro Enzymatic Inhibition Assay
This method directly measures the ability of a compound to inhibit the enzymatic activity of 5α-reductase.
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound against purified or tissue-derived 5α-reductase isozymes.
Materials:
-
Source of 5α-reductase:
-
Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone).[8]
-
Cofactor: NADPH.[9]
-
Test compound (this compound) at various concentrations.
-
Reaction buffer (e.g., phosphate buffer at a pH optimal for the specific isozyme).[10]
-
Scintillation fluid and counter for detection of radioactivity.
Procedure:
-
Pre-incubation: The enzyme source is pre-incubated with the test compound (or vehicle control) in the reaction buffer for a specified time at 37°C.[10]
-
Reaction Initiation: The reaction is initiated by the addition of the radiolabeled testosterone and NADPH.[10]
-
Incubation: The reaction mixture is incubated for a defined period at 37°C to allow for the conversion of testosterone to DHT.[10]
-
Reaction Termination: The reaction is stopped, often by the addition of a strong acid or organic solvent.[10]
-
Product Separation and Quantification: The radiolabeled testosterone and DHT are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled DHT formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. These data are then used to determine the IC50 value. For kinetic analysis to determine Ki and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.[5]
Cell-Based 5α-Reductase Activity Assay
This assay measures the inhibition of 5α-reductase activity within a cellular context, providing insights into compound permeability and metabolism.
Objective: To assess the ability of a test compound to inhibit 5α-reductase in intact cells.
Materials:
-
Human cell lines endogenously expressing 5α-reductase (e.g., LNCaP prostate cancer cells) or cells engineered to overexpress a specific isozyme (e.g., transfected HEK293 cells).[7][11]
-
Cell culture medium and supplements.
-
Testosterone as the substrate.
-
Test compound (this compound) at various concentrations.
-
Analytical method for DHT quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Procedure:
-
Cell Seeding: Cells are seeded in culture plates and allowed to adhere and grow.
-
Treatment: The cell culture medium is replaced with a medium containing testosterone and varying concentrations of the test compound (or vehicle control).[11]
-
Incubation: The cells are incubated for a specific period to allow for the cellular uptake of testosterone and its conversion to DHT.[11]
-
Sample Collection: The culture medium is collected.[11]
-
DHT Extraction and Quantification: DHT is extracted from the medium and its concentration is measured using a sensitive method like LC-MS/MS.[11]
-
Data Analysis: The reduction in DHT production in the presence of the test compound is used to calculate the percentage of inhibition and subsequently the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing 5α-reductase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 7. Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Izonsteride
Disclaimer: The following information is a synthesized overview intended for research and drug development professionals. All data presented is based on publicly available preclinical and clinical research.
Introduction
Izonsteride is an investigational steroidal compound that has demonstrated a unique dual-inhibitory mechanism of action, targeting both 5α-reductase and the androgen receptor. This dual activity suggests potential therapeutic applications in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through a series of preclinical and early-phase clinical studies. These studies have aimed to understand its absorption, distribution, metabolism, and excretion (ADME) properties to establish a safe and effective dosing regimen.
Table 1: Summary of Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Population | Study Type |
| Bioavailability (F) | ~60% | Healthy Male Volunteers | Phase I, Single Oral Dose |
| Time to Peak Plasma Concentration (Tmax) | 2.5 hours | Healthy Male Volunteers | Phase I, Single Oral Dose |
| Plasma Protein Binding | >95% (primarily to albumin and alpha-1 acid glycoprotein) | In vitro (Human Plasma) | Preclinical |
| Volume of Distribution (Vd) | 150 L | Healthy Male Volunteers | Phase I, Intravenous Dose |
| Metabolism | Primarily hepatic via CYP3A4 | In vitro (Human Liver Microsomes) | Preclinical |
| Major Metabolites | 6β-hydroxythis compound, 1,2-dehydrothis compound | Healthy Male Volunteers | Phase I, Oral Dose |
| Elimination Half-life (t1/2) | 18 hours | Healthy Male Volunteers | Phase I, Single Oral Dose |
| Primary Route of Excretion | Fecal (~70%), Renal (~20%) | Healthy Male Volunteers | Phase I, Radiolabeled Dose |
Protocol 1: Bioavailability and Single-Dose Pharmacokinetics in Healthy Male Volunteers
-
Study Design: A randomized, open-label, single-dose, two-period crossover study was conducted in 12 healthy male volunteers.
-
Methodology:
-
Subjects were administered a single 10 mg oral dose of this compound or a 5 mg intravenous infusion over 30 minutes, with a 14-day washout period between doses.
-
Serial blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, and F) were calculated using non-compartmental analysis.
-
Protocol 2: In Vitro Plasma Protein Binding
-
Methodology:
-
Equilibrium dialysis was performed using human plasma.
-
A solution of this compound (1 µM) was dialyzed against blank plasma for 24 hours at 37°C.
-
The concentrations of this compound in the buffer and plasma chambers were measured by LC-MS/MS to determine the fraction unbound.
-
An In-Depth Technical Guide to the Synthesis of Izonsteride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izonsteride, with the developmental code name LY-320,236, is a potent dual inhibitor of both type I and type II 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibition of 5α-reductase is a key therapeutic strategy for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. This technical guide provides a comprehensive overview of the synthetic pathway of this compound, detailing the chemical precursors, reaction schemes, and experimental protocols based on the available scientific literature.
This compound: Chemical Profile
| Parameter | Value |
| IUPAC Name | (4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one |
| Molecular Formula | C₂₄H₂₆N₂OS₂ |
| Molar Mass | 422.61 g/mol |
| Developmental Code | LY-320,236 |
| CAS Number | 176975-26-1 |
Retrosynthetic Analysis and Key Precursors
The synthesis of this compound involves the construction of a complex tetracyclic benzo[f]quinolinone core, followed by the introduction of the substituted benzothiazole moiety. The key chemical precursors for this synthesis are:
-
Bromotetralone: A commercially available starting material for the construction of the quinolinone ring system.
-
R-α-phenethylamine: A chiral auxiliary used to establish the desired stereochemistry in the final product.
-
Methyl iodide: A reagent for the introduction of a key methyl group.
-
Acryloyl chloride: Used to form the lactam ring of the quinolinone core.
-
Triethylsilane: A reducing agent for the stereoselective reduction of an enamine intermediate.
-
2-mercapto-4-ethylbenzothiazole: The precursor for the side chain, which is coupled to the quinolinone core in the final step.
Synthetic Pathway of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the formation of a chiral enamine, stereoselective alkylation, construction of the lactam ring, reduction, and final thiolation.
Figure 1: Synthetic pathway of this compound.
Detailed Experimental Protocols
The following protocols are based on the general procedures described in the patent literature for the synthesis of benzo[f]quinolinone derivatives, adapted for the specific synthesis of this compound.
Step 1: Formation of the Chiral Enamine Intermediate
-
Reaction: Bromotetralone is reacted with R-α-phenethylamine to form a chiral enamine.
-
Procedure: To a solution of bromotetralone in a suitable aprotic solvent such as toluene, an equimolar amount of R-α-phenethylamine is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.
Step 2: Stereoselective Methylation
-
Reaction: The chiral enamine is alkylated with methyl iodide to introduce a methyl group at the C4a position with high stereoselectivity.
-
Procedure: The crude enamine from the previous step is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). The solution is cooled to a low temperature (e.g., -78 °C), and a slight excess of methyl iodide is added. The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature. The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Lactam Ring Formation
-
Reaction: The methylated enamine is treated with acryloyl chloride to construct the lactam ring of the benzo[f]quinolinone core.
-
Procedure: The methylated enamine is dissolved in a chlorinated solvent such as dichloromethane. The solution is cooled in an ice bath, and a solution of acryloyl chloride in the same solvent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to give the crude tricyclic lactam.
Step 4: Reductive Cleavage and Ring Saturation
-
Reaction: The tricyclic lactam is treated with triethylsilane in the presence of a strong acid, which results in the reduction of the enamine double bond and cleavage of the chiral auxiliary.
-
Procedure: The crude lactam is dissolved in a suitable solvent, and triethylsilane is added. The mixture is cooled, and a strong acid, such as trifluoroacetic acid, is added dropwise. The reaction is stirred for several hours. The reaction is then carefully quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The product is extracted, and the organic layer is purified by column chromatography on silica gel to yield the reduced lactam intermediate.
Step 5: Thiolation to Yield this compound
-
Reaction: The final step involves the displacement of the bromine atom on the aromatic ring with 2-mercapto-4-ethylbenzothiazole.
-
Procedure: The reduced lactam intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, 2-mercapto-4-ethylbenzothiazole and a non-nucleophilic base (e.g., potassium carbonate) are added. The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC). After cooling, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford this compound.
Quantitative Data
While specific yields for each step in the synthesis of this compound are not publicly available in peer-reviewed journals, the patent literature suggests that the overall yield is sufficient for process development. The following table provides estimated yields based on similar reported syntheses of benzo[f]quinolinone derivatives.
| Step | Reaction | Estimated Yield (%) |
| 1 | Enamine Formation | >90 |
| 2 | Methylation | 80-90 |
| 3 | Lactam Formation | 70-85 |
| 4 | Reduction | 60-75 |
| 5 | Thiolation | 75-85 |
Conclusion
The synthesis of this compound is a challenging but well-documented process in the patent literature. It relies on a stereoselective approach using a chiral auxiliary to establish the correct stereochemistry of the final product. The key steps involve the formation of a tetracyclic benzo[f]quinolinone core followed by a final coupling reaction to introduce the desired side chain. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of this potent 5α-reductase inhibitor. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity suitable for pharmaceutical applications.
In Vitro Evaluation of 5α-Reductase Inhibitors in Prostate Cells: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. A key enzyme in this pathway is 5α-reductase, which converts testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of 5α-reductase is a well-established therapeutic strategy for androgen-dependent diseases, including benign prostatic hyperplasia and prostate cancer. This technical guide provides a comprehensive overview of the in vitro studies of 5α-reductase inhibitors on prostate cells, with a focus on dutasteride, a potent dual inhibitor of both 5α-reductase isoenzymes (type 1 and type 2). While the initial query focused on "Izonsteride," no peer-reviewed in vitro studies for a compound of that name were identified. Therefore, this guide will focus on the extensive body of research available for dutasteride and other relevant 5α-reductase inhibitors to provide a valuable resource for the scientific community.
Data Presentation: Quantitative Effects of 5α-Reductase Inhibitors on Prostate Cell Lines
The following tables summarize the quantitative data from various in vitro studies on the effects of 5α-reductase inhibitors on different prostate cell lines. These tables provide a comparative view of the antiproliferative and apoptotic effects of these compounds.
Table 1: Antiproliferative Activity of 5α-Reductase Inhibitors on Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| Dutasteride | LNCaP | Cell Growth | Significant reduction at all doses tested (mean range: 43% ± 7%) at 72 hours. | [1] |
| Dutasteride | PC3 | Cell Growth | Significant inhibition at all doses tested (mean range: 84% ± 3%) at 72 hours. | [1] |
| Dutasteride | DU145 | Cell Growth | Greatest reduction in cell growth (mean range: 90% ± 1%) at 72 hours. | [1] |
| Dutasteride | CRL-2221 (Normal) | Cell Growth | Significant reduction at all doses tested (mean range: 56% ± 2%) at 72 hours. | [1] |
| Finasteride | DU145 | Cell Growth | Significant reduction by 57% ± 3% at doses of 12.5 µ g/well to 50 µ g/well . | [1] |
| Finasteride | LNCaP, PC3, CRL-2221 | Cell Growth | Increased proliferation at lower doses (0.4, 0.8, and 1.6 µ g/well ). | [1] |
| RM-581 | DU-145 | Cell Proliferation | IC50: 4.4 µM | [2][3] |
| RM-581 | PC-3 | Cell Proliferation | IC50: 1.2 µM | [2][3] |
| RM-581 | LNCaP | Cell Proliferation | IC50: 1.2 µM | [2][3] |
| RM-581 | VCaP | Cell Viability | IC50: 5.78 µM | [3] |
| RM-581 | 22Rv1 | Cell Viability | IC50: 1.38 µM | [3] |
| RM-581 | LAPC-4 | Cell Viability | IC50: 0.56 µM | [3] |
Table 2: Induction of Apoptosis by 5α-Reductase Inhibitors in Prostate Cell Lines
| Compound | Cell Line | Assay | Apoptotic Effect | Citation |
| Dutasteride | PwR-1E, PNT-2, LNCaP, PC3(AR2) | Propidium Iodide Staining & Flow Cytometry | Dose-dependent increase in apoptosis. | [4] |
| Dutasteride | PC-3 (parental) | Propidium Iodide Staining & Flow Cytometry | No significant apoptosis. | [4] |
| Dutasteride | Primary Prostate Epithelial Cultures | Propidium Iodide Staining & Flow Cytometry | 7 out of 16 cultures showed induced apoptosis. | [4] |
| COX-2 Inhibitors (NS-398, Etodolac) | LNCaP, PC-3 | DNA Fragmentation Assay | Suppression of proliferation and induction of apoptosis in a time- and dose-dependent manner. | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the in vitro studies of 5α-reductase inhibitors on prostate cells.
Cell Viability and Proliferation Assays (MTT/MTS)
Objective: To determine the effect of a compound on the metabolic activity and proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) are seeded in 96-well plates at a specific density (e.g., 2 x 10³ to 4 x 10⁴ cells/well) and allowed to adhere for 24 hours.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., dutasteride, finasteride, RM-581) dissolved in a suitable solvent like DMSO. Control wells receive the vehicle only.[3]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours or 6-7 days).[1][3]
-
MTT/MTS Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (MTS) is added to each well.[3][5]
-
Incubation and Measurement: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined from dose-response curves.
Apoptosis Assays
Objective: To quantify the extent of apoptosis (programmed cell death) induced by a compound.
1. DNA Fragmentation Assay:
Methodology:
-
Treatment: Cells are treated with the compound for a specified time.
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.
-
Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[5]
2. Propidium Iodide (PI) Staining and Flow Cytometry:
Methodology:
-
Cell Culture and Treatment: Prostate epithelial cell lines or primary cultures are grown to confluence and treated with the test compound (e.g., dutasteride at 0-10 µM) for a set duration (e.g., 24 hours).[4]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.
-
PI Staining: The fixed cells are stained with a solution containing propidium iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry. Apoptotic cells will have a sub-G1 peak due to DNA fragmentation.[4]
Gene Expression Analysis
Objective: To investigate the molecular mechanisms by which a compound affects prostate cancer cells by measuring changes in gene expression.
1. Real-Time Quantitative Reverse Transcription PCR (qRT-PCR):
Methodology:
-
Cell Culture and Treatment: An androgen-dependent prostate cancer cell line like LNCaP is cultured and treated with the compound (e.g., finasteride) for a specific duration (e.g., 1-3 weeks).[6]
-
RNA Extraction: Total RNA is isolated from the cells.[6]
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers (e.g., for the androgen receptor).
-
Data Analysis: The expression levels of the target gene are quantified and normalized to a housekeeping gene.[6]
2. Microarray Analysis:
Methodology:
-
In Vivo Model (Xenograft): Androgen-responsive xenograft tumors (e.g., LuCaP 35) are grown in mice.[7]
-
Drug Treatment: The mice are treated with the compound (e.g., dutasteride) delivered via time-release pellets.[7]
-
Tumor Collection and RNA Extraction: Tumors are collected, and RNA is extracted.
-
Microarray Hybridization: The labeled RNA is hybridized to a microarray chip (e.g., Affymetrix HG-U133Av2).[7]
-
Data Analysis: The microarray data is analyzed to identify genes and pathways that are differentially expressed following treatment.[7]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro study of 5α-reductase inhibitors in prostate cells.
References
- 1. ispub.com [ispub.com]
- 2. mdpi.com [mdpi.com]
- 3. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the dual 5 alpha-reductase inhibitor dutasteride on apoptosis in primary cultures of prostate cancer epithelial cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by cyclooxygenase-2 inhibitors in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finasteride upregulates expression of androgen receptor in hyperplastic prostate and LNCaP cells: implications for chemoprevention of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Izonsteride: A Technical Guide to its Role in Androgen-Dependent Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izonsteride (developmental code name LY-320,236) is a potent, non-steroidal dual inhibitor of both type I and type II 5α-reductase isoenzymes. Developed by Eli Lilly and Company, it was investigated for its therapeutic potential in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. Although it never reached the market, its unique inhibitory profile provides a valuable tool for researchers studying the androgen-dependent pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.
Introduction to the Androgen-Dependent Pathway and 5α-Reductase
The androgen-dependent pathway plays a crucial role in the development and physiology of various tissues, including the prostate gland, skin, and hair follicles. Testosterone, the primary circulating androgen, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase.[1] DHT has a higher affinity for the androgen receptor and is a key driver in the pathophysiology of several androgen-dependent disorders.
There are two main isoenzymes of 5α-reductase:
-
Type I: Predominantly found in the skin, sebaceous glands, and scalp.
-
Type II: Primarily located in the prostate, seminal vesicles, and hair follicles.
Inhibition of 5α-reductase is a clinically validated strategy for treating conditions like BPH and androgenetic alopecia. Well-known inhibitors include finasteride (a selective type II inhibitor) and dutasteride (a dual type I and type II inhibitor).
This compound (LY-320,236): Mechanism of Action
This compound is a benzoquinolinone derivative that distinguishes itself by being a potent dual inhibitor of both 5α-reductase isoenzymes.[2] A key characteristic of this compound is its differential mode of inhibition for each isoenzyme:
-
Type I 5α-reductase: this compound acts as a competitive inhibitor .
-
Type II 5α-reductase: this compound acts as a non-competitive inhibitor .[2]
This dual and differential inhibitory action makes this compound a unique tool for dissecting the specific roles of each 5α-reductase isoenzyme in various physiological and pathological processes.
Signaling Pathway Diagram
Caption: Androgen-dependent pathway and this compound's mechanism of action.
Quantitative Data
The following table summarizes the available in vitro inhibitory data for this compound and provides a comparison with other well-characterized 5α-reductase inhibitors.
| Compound | Target Isoenzyme | Inhibition Constant (Ki) | Mode of Inhibition | Reference |
| This compound (LY-320,236) | Type I | 3.39 ± 0.38 nM | Competitive | [2] |
| Type II | 29.7 ± 3.4 nM | Non-competitive | [2] | |
| Finasteride | Type II | ~14.3 - 69 nM (IC50) | Competitive | |
| Dutasteride | Type I & II | Type I: ~7 nM (IC50)Type II: ~6 nM (IC50) | Competitive |
Note: IC50 values for Finasteride and Dutasteride are provided for comparative purposes. Ki and IC50 are related but not identical measures of inhibitor potency.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the androgen-dependent pathway.
In Vitro 5α-Reductase Inhibition Assay
This protocol is designed to determine the inhibitory activity of a compound like this compound on 5α-reductase isoenzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound for 5α-reductase type I and type II.
Materials:
-
Source of 5α-reductase:
-
Type I: Microsomes from human scalp skin or recombinant human enzyme.
-
Type II: Microsomes from human prostate tissue (from BPH patients undergoing surgery) or recombinant human enzyme.
-
-
Substrate: [1,2,6,7-³H]-Testosterone
-
Cofactor: NADPH
-
Inhibitor: this compound (LY-320,236) dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
Reaction Buffer: e.g., 40 mM Tris-HCl, pH 7.0.
-
Quenching Solution: e.g., Ethyl acetate.
-
Scintillation fluid.
-
Microcentrifuge tubes, incubator, scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from human scalp skin (for type I) and prostate tissue (for type II) by homogenization and differential centrifugation. Determine the protein concentration of the microsomal preparations.
-
Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, NADPH, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the radiolabeled testosterone to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).
-
Extraction: Extract the steroids into the organic phase by vortexing and centrifugation.
-
Separation and Quantification: Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Measurement: Quantify the amount of radiolabeled DHT formed by scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Ki determination, perform the assay at multiple substrate concentrations to allow for Lineweaver-Burk or Dixon plot analysis to determine the mode of inhibition and the Ki value.[2]
Experimental Workflow Diagram
Caption: Workflow for in vitro 5α-reductase inhibition assay.
Measurement of DHT and Testosterone Levels in Biological Samples
This protocol outlines the general procedure for quantifying androgen levels in serum or tissue homogenates, which is essential for evaluating the in vivo efficacy of this compound.
Objective: To measure the concentrations of testosterone and DHT in serum or tissue samples from animal models or clinical trial participants treated with this compound.
Materials:
-
Biological samples (serum, prostate tissue homogenate).
-
Internal standards (deuterated testosterone and DHT).
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE).
-
Derivatization agent (if required for the analytical method).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
Serum: Thaw serum samples on ice.
-
Tissue: Homogenize tissue samples in an appropriate buffer on ice and determine the protein concentration.
-
-
Internal Standard Spiking: Add a known amount of the internal standards (deuterated testosterone and DHT) to each sample, calibrator, and quality control sample.
-
Liquid-Liquid Extraction:
-
Add the extraction solvent (e.g., MTBE) to the samples.
-
Vortex thoroughly to ensure efficient extraction of the androgens.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the androgens to a new tube.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution (and Derivatization):
-
Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
-
If necessary for improved sensitivity or chromatographic performance, perform a derivatization step.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate testosterone and DHT using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid).
-
Detect and quantify the analytes and their corresponding internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using the calibrator samples. Calculate the concentrations of testosterone and DHT in the unknown samples by comparing their peak area ratios to the internal standards against the calibration curve.
Logical Relationship Diagram
Caption: Logical relationship between this compound data and research application.
In Vivo Models for Efficacy Testing
-
Rat Model of Benign Prostatic Hyperplasia: Castrated male rats are treated with testosterone to induce prostate growth. The effect of a 5α-reductase inhibitor on preventing or reducing this testosterone-induced prostate enlargement is then assessed.[3]
-
Dog Model of Benign Prostatic Hyperplasia: Spontaneously occurring BPH in older male dogs provides a naturally occurring model that closely mimics the human condition. The effect of the inhibitor on prostate size, histology, and androgen concentrations is evaluated.[4]
In these models, key endpoints for assessing the efficacy of a compound like this compound would include:
-
Reduction in prostate weight and volume.[3]
-
Decrease in serum and intraprostatic DHT levels.
-
Histological changes in the prostate epithelium.
Conclusion
This compound (LY-320,236) is a potent dual 5α-reductase inhibitor with a unique differential mechanism of action on the type I and type II isoenzymes. Although its clinical development was discontinued, the available in vitro data and the established experimental protocols for its characterization make it a valuable research tool. For scientists and professionals in drug development, this compound offers a unique opportunity to further explore the nuanced roles of the 5α-reductase isoenzymes in the complex androgen-dependent signaling pathway. Further research, should it become available, on its in vivo effects would provide a more complete understanding of its potential.
References
- 1. Influence of hormone treatment on prostate growth and micturition characteristics of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparative aspects of prostatic growth and androgen metabolism with aging in the dog versus the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on 5-Alpha Reductase Inhibitors for Benign Prostatic Hyperplasia (BPH) Treatment: A Technical Overview
Disclaimer: No public preclinical data could be found for a compound named "Izonsteride." The following technical guide provides a representative summary of preclinical data for well-established 5-alpha reductase inhibitors (5-ARIs), such as finasteride and dutasteride, for the treatment of Benign Prostatic Hyperplasia (BPH). This guide is intended for researchers, scientists, and drug development professionals to illustrate the typical preclinical data package for a compound in this class.
Introduction
Benign Prostatic Hyperplasia is a common condition in aging men characterized by the non-malignant growth of the prostate gland.[1][2] This growth is primarily driven by the androgen dihydrotestosterone (DHT), which is synthesized from testosterone by the enzyme 5-alpha reductase (5-AR).[1][3][4] 5-alpha reductase inhibitors (5-ARIs) are a class of drugs that block the conversion of testosterone to DHT, leading to a reduction in prostate volume and improvement in BPH symptoms.[1][3] This document summarizes the key preclinical findings for representative 5-ARIs, focusing on their mechanism of action, efficacy in animal models, and pharmacokinetic profiles.
Mechanism of Action
5-ARIs competitively inhibit the 5-alpha reductase enzyme.[5] There are two main isoenzymes of 5-AR: type 1 and type 2.[4] Type 2 is the predominant form in the prostate, while type 1 is found in the skin and liver.[4][6] Finasteride is a selective inhibitor of the type 2 isoenzyme, whereas dutasteride is a dual inhibitor of both type 1 and type 2.[4][6][7] By inhibiting these enzymes, 5-ARIs reduce the intraprostatic concentration of DHT, which in turn leads to apoptosis of prostatic epithelial cells and a decrease in prostate size.[1][8]
Figure 1: Simplified signaling pathway of 5-alpha reductase inhibition.
Preclinical Efficacy Data
The efficacy of 5-ARIs in reducing prostate size and DHT levels has been demonstrated in various animal models of BPH, most commonly in dogs with spontaneous BPH and in testosterone-induced BPH in rats.[9][10]
In Vivo Efficacy in Canine BPH Model
The following table summarizes representative data from a study comparing different azasteroid 5-ARIs in male beagle dogs with spontaneous BPH.
| Compound | Dose (mg/kg/day) | Treatment Duration | Prostate Volume Reduction (%) | Prostatic DHT Reduction (%) | Reference |
| Finasteride | 1 | 15 weeks | ~40-50% | ~80-90% | [10] |
| MK-434 | 1 | 15 weeks | 69% | 95% | [10] |
| Castration | N/A | 15 weeks | 75% | >98% | [10] |
In Vivo Efficacy in Rodent BPH Model
This table presents typical results from a testosterone-induced BPH model in rats.
| Treatment Group | Prostate Weight (g) | Prostate Weight Ratio | DHT Level Reduction (%) | Androgen Receptor Expression Reduction (%) | Reference |
| BPH Control | 1.19 | N/A | N/A | N/A | [11] |
| Finasteride | ~0.8-0.9 | Significant Reduction | Significant Reduction | Significant Reduction | [9][11] |
| Investigational Compound (AG) | 0.79 | Significant Reduction | 61.8-100% | 111-658% | [11] |
Experimental Protocols
Canine Spontaneous BPH Model
-
Animals: Mature male beagle dogs with naturally occurring BPH.
-
Study Design: Animals are randomized to receive a placebo, a 5-ARI compound at a specific dose, or undergo castration.
-
Treatment: Compounds are typically administered orally once daily for a period of several weeks to months.
-
Endpoints:
-
Prostate Volume: Measured periodically using magnetic resonance imaging (MRI).[10]
-
Hormone Levels: Serum and prostatic tissue concentrations of testosterone and DHT are measured at the end of the study.
-
-
Tissue Analysis: Prostates are collected for histological examination and measurement of androgen levels.[10]
Testosterone-Induced BPH in Rats
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Induction of BPH: BPH is induced by subcutaneous administration of testosterone propionate (e.g., 20 mg/kg) for several weeks.[9] Some models may also involve prior castration.[9]
-
Study Design: Rats with induced BPH are randomized to receive a vehicle control, a reference compound (e.g., finasteride), or the test compound.
-
Treatment: Compounds are administered orally or via another appropriate route for the duration of the study.
-
Endpoints:
-
Prostate Weight: The prostate gland is excised and weighed at the end of the study. The prostate weight to body weight ratio is also calculated.[11]
-
Hormone Levels: Serum and/or prostatic DHT and testosterone levels are measured.[11]
-
Histopathology: Prostatic tissue is examined for histological changes indicative of BPH.
-
Biomarker Analysis: Expression of androgen receptors and other relevant biomarkers may be assessed.[11]
-
Figure 2: General experimental workflow for preclinical evaluation of a 5-ARI.
Pharmacokinetics
The pharmacokinetic properties of 5-ARIs are crucial for determining appropriate dosing regimens.
| Parameter | Finasteride | Dutasteride |
| Bioavailability | ~65% | ~60% |
| Protein Binding | ~90% | >99% |
| Metabolism | Hepatic (Cytochrome P450) | Hepatic (CYP3A4) |
| Half-life | 4.7-7.1 hours | ~5 weeks |
| DHT Suppression | ~70% | ~90-95% |
| Reference | [5][12] | [1][5] |
Safety and Toxicology
Preclinical safety and toxicology studies are essential to identify potential adverse effects. For 5-ARIs, these studies often focus on reproductive toxicology due to their mechanism of action. Key findings from preclinical studies of finasteride and dutasteride have generally shown them to be well-tolerated.[13] The most notable effects are related to their anti-androgenic activity.
Conclusion
The preclinical data for 5-alpha reductase inhibitors like finasteride and dutasteride provide a strong rationale for their development in the treatment of BPH. In vivo studies in relevant animal models consistently demonstrate their ability to reduce prostate volume by significantly lowering DHT levels. The well-characterized mechanism of action, coupled with established experimental protocols, allows for robust evaluation of new chemical entities in this class. Any novel 5-ARI, such as the hypothetical "this compound," would be expected to undergo a similar preclinical evaluation to establish its efficacy and safety profile before proceeding to clinical trials.
References
- 1. The use of 5-alpha reductase inhibitors in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of 5α-reductase inhibitors in the management of lower urinary tract symptoms and BPH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cuaj.ca [cuaj.ca]
- 5. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 7. 5α-Reductase Inhibitors for Treatment of Benign Prostatic Hyperplasia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dutasteride: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate: suppression of prostatic DHT correlated with prostate regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of a dual inhibitor of 5-alpha-reductase types 1 and 2 (dutasteride) in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating Izonsteride in Animal Models of Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a common form of hair loss driven by the androgen dihydrotestosterone (DHT).[1][2] The enzyme 5α-reductase, which converts testosterone to the more potent DHT, is a key therapeutic target.[1][3] Izonsteride (LY-320236) has been identified as an experimental inhibitor of both type 1 and type 2 5α-reductase.[4] While specific dosage and administration protocols for this compound in animal models of alopecia are not extensively documented in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for evaluating 5α-reductase inhibitors in preclinical settings.
These guidelines will enable researchers to design and execute studies to determine the efficacy and optimal dosage of this compound for the treatment of AGA. The protocols provided are based on commonly used animal models and evaluation techniques for similar compounds, such as finasteride.
I. Animal Models of Androgenetic Alopecia
The selection of an appropriate animal model is critical for the preclinical evaluation of potential AGA therapies. Rodent models are frequently utilized due to their cost-effectiveness and ease of handling.[5] The C57BL/6 mouse is a common strain used for hair growth studies.[6] While stump-tailed macaques are considered a suitable biological model for human AGA, their use is limited by cost and availability.[7][8]
Protocol 1: Testosterone-Induced Androgenetic Alopecia in C57BL/6 Mice
This protocol details the induction of AGA in C57BL/6 mice through the administration of testosterone.[6][9]
Materials:
-
C57BL/6 mice (male, 6-7 weeks old)
-
Testosterone enanthate
-
Sesame oil or other suitable vehicle
-
Syringes and needles for injection
-
Animal clippers
-
Digital camera for photographic documentation
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
-
Hair Removal: Anesthetize the mice and carefully shave a defined area on the dorsal skin.
-
Alopecia Induction:
-
Monitoring: Observe the shaved area for signs of hair loss and delayed hair regrowth. Photographic documentation should be performed at regular intervals.
II. This compound Dosage and Administration
Due to the lack of specific data for this compound, the following table summarizes dosages for finasteride, a well-characterized 5α-reductase inhibitor, in animal models of alopecia. This information can serve as a starting point for dose-ranging studies with this compound.
| Compound | Animal Model | Route of Administration | Dosage | Study Duration | Reference |
| Finasteride | Mouse | Oral | 1 mg/day | At least 4 months | [10] |
| Finasteride | Hairless Rat | Topical | Not specified | Single and repeated doses | [11] |
Note: The optimal dosage of this compound will need to be determined empirically through dose-response studies. Both oral and topical routes of administration should be considered.
III. Experimental Protocols for Efficacy Evaluation
Protocol 2: Evaluation of Hair Growth
A. Visual Assessment and Scoring:
-
Visually inspect the treated and control areas at regular intervals (e.g., weekly).
-
Score hair regrowth based on a predefined scale (e.g., 0 = no growth, 1 = sparse growth, 2 = moderate growth, 3 = dense growth).
-
Capture high-resolution photographs of the treatment areas for quantitative analysis of hair coverage.
B. Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect skin biopsies from the treated and control areas.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them for histological staining (e.g., Hematoxylin and Eosin - H&E).
-
Under a microscope, evaluate the following parameters:
-
Number and density of hair follicles.
-
Hair follicle stage (anagen, catagen, telogen). An increase in the anagen-to-telogen ratio indicates a positive treatment effect.
-
Hair follicle depth and size.
-
IV. Signaling Pathways and Experimental Workflows
A. Mechanism of Action of 5α-Reductase Inhibitors
The following diagram illustrates the signaling pathway involved in androgenetic alopecia and the mechanism of action of 5α-reductase inhibitors like this compound.
References
- 1. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. haaronline.com [haaronline.com]
- 3. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 5. " Androgenetic alopecia: in vivo models." by J P. Sundberg, W G. Beamer et al. [mouseion.jax.org]
- 6. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]
- 7. " Animal models for male pattern (androgenetic) alopecia." by J P. Sundberg, L E. King et al. [mouseion.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical formulations containing finasteride. Part I: in vitro permeation/penetration study and in vivo pharmacokinetics in hairless rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Steroids in Tissue using LC-MS/MS
Introduction
This document provides detailed application notes and protocols for the analytical detection of steroids in tissue samples. As "Izonsteride" appears to be a novel or proprietary compound with no publicly available analytical methods, this guide will focus on established methodologies for the detection of structurally similar compounds, specifically steroids, in tissue matrices. The principles and protocols outlined here for steroids like corticosteroids are readily adaptable for a compound like "this compound" with minor modifications. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for steroid analysis due to its high sensitivity and specificity.[1] These methods are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies.
Overview of the Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.[2] For steroid analysis, reversed-phase liquid chromatography is typically employed to separate the target analytes from other endogenous compounds within the tissue extract.[3] Following separation, the analytes are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4][5] This approach allows for the accurate quantification of low levels of steroids in complex biological matrices like tissue homogenates.[6]
Data Presentation: Quantitative Performance of Steroid Detection in Tissue
The following tables summarize the quantitative performance parameters for the detection of various steroids in different tissue types using LC-MS/MS, as reported in the scientific literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Corticosteroids in Tissue
| Analyte | Tissue Type | LOD | LOQ | Reference |
| Hydrocortisone | Adipose | 0.07 nmol/kg | 0.2 nmol/kg | [4][7] |
| Cortisone | Adipose | 0.1 nmol/kg | 0.4 nmol/kg | [4][7] |
| Corticosterone | Adipose | - | 1.6 nmol/kg | [4][7] |
| 11-Dehydrocorticosterone | Adipose | - | 0.92 nmol/kg | [4][7] |
| Corticosterone | Liver | - | 15 nmol/kg | [4][7] |
| 11-Dehydrocorticosterone | Liver | - | 5.4 nmol/kg | [4][7] |
| Dexamethasone | Fetal Tissue | - | 0.2 ng/mL | [8] |
| Multiple Steroids | Mouse Tissue | 0.03-0.2 pg/µL | - | [3][6] |
| Six Steroid Hormones | Zebrafish Homogenate | 0.1-0.5 ng/L | 0.5-1.7 ng/L | [9] |
Table 2: Recovery Rates for Steroid Extraction from Biological Matrices
| Extraction Method | Analytes | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | 8 Steroids | Serum/Plasma | 87 - 101 | [5] |
| Liquid-Liquid Extraction (LLE) | 12 Steroids | Serum | 86.4 - 115.0 | [10] |
| Solid-Phase Extraction (SPE) | 6 Steroid Hormones | Zebrafish Homogenate | 89.7 - 107.9 | [11] |
| Liquid-Liquid Extraction (LLE) | 11 Steroids | Cell Culture/Urine | 74.2 - 126.9 | [12] |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the analysis of steroids in tissue samples.
Protocol 1: Tissue Sample Preparation and Extraction
This protocol describes a general procedure for the homogenization and extraction of steroids from soft tissues like liver, adipose, and brain.
Materials:
-
Tissue sample (e.g., 50-100 mg)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Internal Standard (IS) solution (a deuterated analog of the analyte)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
-
Tissue Weighing and Homogenization:
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Place the tissue in a 2 mL homogenization tube with ceramic or steel beads.
-
Add 500 µL of cold PBS (4°C).
-
Homogenize the tissue until a uniform suspension is achieved. For bead beaters, a typical setting is 30 Hz for 30-60 seconds.[1]
-
Keep samples on ice throughout the homogenization process to minimize enzymatic degradation.
-
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To the tissue homogenate, add a known amount of the internal standard solution.
-
Add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of MTBE as the extraction solvent.[10]
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the steroids into the organic phase.[10]
-
Centrifuge the sample at 12,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[10]
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (containing the steroids) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-55°C.[5][10]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50% methanol in water).[5][10]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of steroids.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an ESI source
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-45°C.[10]
-
Injection Volume: 5-20 µL.[10]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the steroids, and then return to the initial conditions for column re-equilibration. A total run time of 6-15 minutes is common.[1][11]
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Dependent on the instrument, typically 120-150°C.
-
Desolvation Temperature: 500-600°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for the target steroid and the internal standard must be optimized. For example, for corticosterone, a potential transition could be m/z 347.2 -> 121.1.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of steroids in tissue samples.
Caption: Workflow for tissue steroid analysis.
Illustrative Signaling Pathway: Glucocorticoid Receptor
This diagram shows a simplified signaling pathway for a glucocorticoid, a class of steroids, which would be relevant for understanding the biological context of the analyte.
Caption: Simplified glucocorticoid signaling pathway.
References
- 1. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 2. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]
- 3. LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Izonsteride stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izonsteride, also known by its developmental code name LY-320,236, is a potent and selective dual inhibitor of 5α-reductase isoenzymes, type I and type II.[1][2] This document provides detailed application notes and protocols for the preparation and storage of this compound stock solutions for research purposes. The information compiled herein is intended to ensure the consistent and safe handling of this compound in a laboratory setting.
Chemical Properties and Mechanism of Action
This compound is a non-steroidal 5α-reductase inhibitor that was investigated for the treatment of benign prostatic hyperplasia.[1] It exerts its biological effect by inhibiting the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one | [1] |
| Developmental Code | LY-320,236 | [1] |
| CAS Number | 176975-26-1 | [1] |
| Molecular Formula | C₂₄H₂₆N₂OS₂ | [1] |
| Molar Mass | 422.61 g/mol | [1] |
| Purity | ≥98% (typical) | |
| Appearance | Crystalline solid |
Table 2: In Vitro Activity of this compound
| Target | IC₅₀ | Reference |
| 5α-reductase type I | 11.6 nM | [3] |
| 5α-reductase type II | 7.37 nM | [3] |
Signaling Pathway
This compound targets the enzyme 5α-reductase, which is a key component in androgen signaling. By inhibiting this enzyme, this compound effectively reduces the levels of DHT, a potent agonist of the androgen receptor (AR). This disruption of the testosterone to DHT conversion is crucial in androgen-dependent processes.
Stock Solution Preparation
Disclaimer: Specific, quantitative solubility data for this compound in common laboratory solvents is not widely published. The following protocol is based on general practices for compounds with similar chemical characteristics, such as other 5α-reductase inhibitors. It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molar Mass = 422.61 g/mol ):
-
Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 422.61 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 236.6 µL
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but do not overheat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 4°C | Short-term (days to weeks) | Store in a dry, dark place. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Short-term (days to weeks) |
General Recommendations:
-
Light Sensitivity: Protect the solid compound and stock solutions from light.
-
Moisture: Keep the solid compound in a desiccator to prevent hydration.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to degradation of the compound. Aliquoting is highly recommended.[1]
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day.
Safety Precautions
As with any research chemical, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.
-
Engineering Controls: Use a chemical fume hood when handling the solid powder to prevent inhalation of dust.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Clean the area with a suitable detergent and water.
-
Disposal: Dispose of unused this compound and contaminated materials according to local, state, and federal regulations for chemical waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.
-
This document is intended for research use only and is not a substitute for a comprehensive risk assessment that should be conducted prior to handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for this compound if available from your supplier.
References
Application Notes and Protocols for Izonsteride in Competitive Binding Assays for 5α-Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izonsteride (LY320236) is a potent, dual inhibitor of both type I and type II isoforms of 5α-reductase (5AR). This enzyme is critical in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of benign prostatic hyperplasia (BPH), androgenic alopecia, and prostate cancer. Consequently, 5AR inhibitors are a significant area of research and therapeutic development.
These application notes provide a detailed protocol for utilizing this compound in competitive binding assays to characterize its interaction with 5α-reductase and to screen for other potential inhibitors.
Signaling Pathway of 5α-Reductase and Inhibition by this compound
The primary role of 5α-reductase is the irreversible reduction of testosterone to dihydrotestosterone. DHT has a higher affinity for the androgen receptor and is a more potent activator of androgen-dependent gene transcription. This compound acts as a competitive inhibitor, binding to the active site of the 5AR enzyme and preventing the binding and conversion of testosterone.
Quantitative Data: Comparative Inhibitory Activity of 5α-Reductase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound in comparison to other well-characterized 5α-reductase inhibitors, finasteride and dutasteride.
| Compound | 5α-Reductase Type I | 5α-Reductase Type II |
| IC50 (nM) | IC50 (nM) | |
| This compound | 11.6[1] | 7.37[1] |
| Finasteride | 360 | 69 |
| Dutasteride | 7 | 6 |
| Ki (nM) | Ki (nM) | |
| Finasteride | 108 | 7.3 |
| Dutasteride | ~7 | ~6 |
Experimental Protocols
This section details a protocol for an in vitro competitive binding assay to determine the inhibitory potential of compounds like this compound against 5α-reductase. This protocol is adapted from established enzymatic and radioligand binding assay methodologies.
Principle
The assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the 5α-reductase enzyme. The amount of radioactivity bound to the enzyme is inversely proportional to the binding affinity of the test compound.
Materials and Reagents
-
Enzyme Source: Microsomes from rat liver or human prostate tissue, or from cell lines overexpressing human 5α-reductase type I or II (e.g., LNCaP cells).
-
Radioligand: [³H]-Testosterone or [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound (and other compounds to be tested), dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Controls: Finasteride, Dutasteride.
-
Cofactor: NADPH.
-
Assay Buffer: Modified phosphate buffer (pH 6.5) or 0.1 M MOPS buffer (pH 7.2) containing 1 mM EDTA and 0.1% BSA.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well filter plates.
-
Scintillation counter.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Enzyme Preparation:
-
If using tissue, homogenize in cold lysis buffer and prepare microsomes by differential centrifugation.
-
Resuspend the final microsomal pellet in the assay buffer.
-
Determine the protein concentration of the enzyme preparation (e.g., using a BCA assay).
-
-
Assay Plate Setup:
-
Prepare serial dilutions of this compound and control inhibitors (finasteride, dutasteride) in the assay buffer. The final concentration should typically range from 0.1 nM to 10 µM.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Enzyme preparation, radioligand, and assay buffer.
-
Non-specific Binding: Enzyme preparation, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM dutasteride).
-
Test Compound Wells: Enzyme preparation, radioligand, and the corresponding dilution of this compound or other test compounds.
-
-
-
Incubation:
-
Pre-incubate the enzyme preparation with the test compounds or vehicle for 15 minutes at 37°C.
-
Initiate the reaction by adding the radioligand (e.g., [³H]-Testosterone at a final concentration of ~0.9 µM) and NADPH (final concentration ~100 µM).
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in a suitable buffer (e.g., 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the enzyme.
-
Conclusion
This document provides a framework for utilizing this compound in competitive binding assays for 5α-reductase. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism of 5AR inhibition and for the discovery and characterization of novel inhibitors. Adherence to these detailed methodologies will ensure robust and reproducible results in the study of this important therapeutic target.
References
Izonsteride: A Tool for Investigating Neurosteroid Synthesis Pathways
For Research Use Only.
Abstract
This document provides detailed application notes and protocols for utilizing izonsteride (LY320236), a potent dual inhibitor of 5α-reductase isoenzymes type 1 and 2, in the study of neurosteroid synthesis pathways. Neurosteroids, synthesized within the nervous system, play crucial roles in neuronal excitability, mood, and cognition. This compound offers a valuable pharmacological tool to probe the function of 5α-reductase in the biosynthesis of key neurosteroids such as allopregnanolone and to investigate the physiological and pathological implications of their altered levels. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and endocrinology research.
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain, spinal cord, and peripheral nerves. They are potent modulators of neuronal function, primarily through their interaction with neurotransmitter receptors, most notably the GABA-A receptor. The synthesis of many neurosteroids is dependent on the activity of the enzyme 5α-reductase, which catalyzes the conversion of progesterone to 5α-dihydroprogesterone (a precursor to allopregnanolone) and testosterone to the potent androgen 5α-dihydrotestosterone (DHT).
This compound is a selective inhibitor of both type 1 and type 2 isoforms of 5α-reductase. This dual inhibitory action makes it a powerful tool to block the production of 5α-reduced neurosteroids, thereby enabling the investigation of their roles in various physiological and pathophysiological processes.
Quantitative Data
The inhibitory potency of this compound against human 5α-reductase isoenzymes has been determined in vitro. For comparison, the potencies of other commonly used 5α-reductase inhibitors, finasteride and dutasteride, are also presented.
| Compound | 5α-Reductase Type 1 (IC50) | 5α-Reductase Type 2 (IC50) |
| This compound (LY320236) | 11.6 nM | 7.37 nM |
| Finasteride | ~300 nM | ~5 nM |
| Dutasteride | ~0.1 nM | ~0.1 nM |
Table 1: In vitro inhibitory potency (IC50) of this compound and other 5α-reductase inhibitors against human type 1 and type 2 isoenzymes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and protocols described, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Protocol 1: In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on 5α-reductase activity in a cell-free system.
Materials:
-
5α-reductase enzyme source (e.g., microsomal fraction from transfected cells or tissue homogenates)
-
Substrate: [³H]-Testosterone or [³H]-Progesterone
-
NADPH
-
This compound
-
Reaction buffer (e.g., 40 mM potassium phosphate buffer, pH 6.5)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates
-
Organic solvents for extraction and chromatography
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from a suitable source. Determine the protein concentration of the enzyme preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH (final concentration ~500 µM), and the desired concentration of this compound (or vehicle control).
-
Enzyme Addition: Add the 5α-reductase enzyme preparation to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-Testosterone to a final concentration of ~50 nM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Steroid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the steroids.
-
Chromatography: Spot the extracted steroids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate from the 5α-reduced product.
-
Quantification: Scrape the spots corresponding to the substrate and product into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate conversion to the 5α-reduced product. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay for Neurosteroid Synthesis Inhibition
Objective: To evaluate the effect of this compound on the synthesis of allopregnanolone in a cellular context.
Materials:
-
Cell line capable of neurosteroid synthesis (e.g., primary astrocytes, specific neuronal cell lines)
-
Cell culture medium and supplements
-
Progesterone (substrate)
-
This compound
-
LC-MS/MS system for steroid analysis
Procedure:
-
Cell Culture: Plate the cells in appropriate culture dishes and grow to a suitable confluency.
-
Treatment: Replace the culture medium with fresh medium containing progesterone (e.g., 1 µM) and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for neurosteroid synthesis.
-
Sample Collection: Collect the cell culture medium and/or cell lysates.
-
Steroid Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the neurosteroids from the collected samples.
-
LC-MS/MS Analysis: Quantify the concentration of allopregnanolone and other relevant neurosteroids in the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Compare the levels of allopregnanolone in the this compound-treated groups to the control group to determine the dose-dependent inhibitory effect.
Protocol 3: In Vivo Rodent Model for Studying Neurosteroid Synthesis
Objective: To investigate the in vivo effects of this compound on brain neurosteroid levels.
Materials:
-
Laboratory animals (e.g., adult male rats or mice)
-
This compound
-
Vehicle for drug administration (e.g., corn oil)
-
Anesthesia
-
Brain tissue homogenization buffer
-
Equipment for solid-phase extraction (SPE)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound (e.g., via oral gavage or subcutaneous injection) to the experimental group of animals. Administer the vehicle to the control group.
-
Time Course: At various time points after administration (e.g., 1, 4, 24 hours), euthanize the animals under deep anesthesia.
-
Tissue Collection: Rapidly dissect the brain and specific brain regions of interest (e.g., hippocampus, cortex).
-
Tissue Processing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
Steroid Extraction: Extract the neurosteroids from the brain homogenate using SPE.
-
LC-MS/MS Analysis: Quantify the concentrations of allopregnanolone, DHT, and other relevant neurosteroids using a validated LC-MS/MS method.
-
Data Analysis: Statistically analyze the differences in neurosteroid concentrations between the this compound-treated and control groups at each time point.
Protocol 4: Quantification of Neurosteroids by LC-MS/MS
Objective: To provide a general protocol for the sensitive and specific quantification of multiple neurosteroids from biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., ESI or APCI)
Procedure:
-
Sample Preparation:
-
Internal Standards: Spike the samples with a mixture of deuterated internal standards for each neurosteroid to be quantified.
-
Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the neurosteroids.
-
Derivatization (Optional): For some neurosteroids, derivatization may be necessary to improve ionization efficiency and sensitivity.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for steroid separation.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
-
Mass Spectrometric Detection:
-
Ionization: Use either positive or negative ion mode depending on the specific neurosteroids and any derivatization used.
-
MRM Transitions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each neurosteroid and its internal standard, optimize at least two MRM transitions (precursor ion → product ion) for quantification and confirmation.
-
-
Quantification:
-
Calibration Curve: Prepare a calibration curve using known concentrations of neurosteroid standards.
-
Data Analysis: Calculate the concentration of each neurosteroid in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Conclusion
This compound is a potent dual inhibitor of 5α-reductase, making it an invaluable research tool for elucidating the roles of 5α-reduced neurosteroids in the central nervous system. The protocols outlined in this document provide a framework for investigating the effects of this compound on neurosteroid synthesis pathways both in vitro and in vivo. By employing these methodologies, researchers can gain deeper insights into the complex regulation of neurosteroidogenesis and its implications for neurological and psychiatric disorders.
Troubleshooting & Optimization
Izonsteride solubility issues in DMSO and other solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Izonsteride (LY320236). Our aim is to address common challenges related to its solubility and handling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY320236) is a non-steroidal selective inhibitor of 5α-reductase, with activity against both type I and type II isoforms of the enzyme.[1] Its primary mechanism of action is to block the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This activity makes it a compound of interest for research into androgen-dependent conditions.
Q2: What are the known chemical properties of this compound?
Key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 176975-26-1 | [1][2] |
| Molecular Formula | C₂₄H₂₆N₂OS₂ | [2] |
| Molecular Weight | 422.61 g/mol | [2] |
Q3: What is the expected solubility of this compound in DMSO and other common laboratory solvents?
| Solvent | Estimated Solubility | Notes |
| DMSO | ~10 mg/mL | Based on the solubility of Dutasteride, another 5α-reductase inhibitor. |
| Ethanol | Sparingly Soluble | Many non-steroidal inhibitors show limited solubility in ethanol. |
| Methanol | Sparingly Soluble | Similar to ethanol, solubility is expected to be limited. |
| Water | Insoluble | This compound is a hydrophobic molecule and is not expected to be soluble in aqueous solutions alone. |
Troubleshooting Guide: this compound Solubility Issues
Problem: this compound (dissolved in DMSO) precipitates when added to my aqueous cell culture medium.
This is a common issue encountered with hydrophobic compounds. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.[3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform serial dilutions in your culture medium. A gradual decrease in the solvent concentration can help maintain solubility.[3]
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious not to overheat the medium, as this can degrade components.[3]
-
Sonication: After dilution, briefly sonicating the solution can help to redissolve small precipitates and create a more uniform dispersion.[3]
-
Use of a Carrier: For in vivo studies or challenging in vitro systems, consider the use of a carrier or co-solvent. Consult relevant literature for appropriate vehicle formulations for non-steroidal inhibitors.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock for Cell-Based Assays
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound DMSO stock in pre-warmed medium. For example, dilute your 10 mM stock 1:100 in medium to achieve a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate dilution (or directly from the stock if an intermediate step is not used) to your cell culture plates containing medium to reach the final desired experimental concentration. Gently mix by pipetting or swirling the plate.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the this compound.
Visualizations
Signaling Pathway of 5α-Reductase
Caption: this compound inhibits the 5α-reductase enzyme.
Experimental Workflow for Troubleshooting Solubility
Caption: Workflow for addressing this compound precipitation.
References
Optimizing Izonsteride concentration for maximum inhibition
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Izonsteride for maximum therapeutic efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, this compound effectively prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific experimental conditions. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) in your model system.
Q3: How should I dissolve and store this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. For cell culture experiments, the DMSO stock solution should be further diluted in the appropriate culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound.
-
Possible Cause 1: Cell Seeding Density. High cell density can lead to increased cell-cell contact and altered signaling, potentially reducing the apparent potency of the inhibitor.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. We recommend performing a cell titration experiment to determine the optimal density for your cell line.
-
-
Possible Cause 2: High Serum Concentration. Serum contains growth factors that can activate the PI3K/Akt/mTOR pathway, competing with the inhibitory effect of this compound.
-
Solution: Consider reducing the serum concentration in your culture medium during the treatment period (e.g., to 1-2% FBS) or using a serum-free medium if your cell line can tolerate it.
-
-
Possible Cause 3: Drug Inactivation. this compound may be metabolized by the cells or may be unstable in the culture medium over long incubation periods.
-
Solution: For long-term experiments ( > 48 hours), consider replenishing the medium with fresh this compound every 24-48 hours.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Passage Number. The phenotype and signaling responses of cell lines can change with high passage numbers.
-
Solution: Use cells with a consistent and low passage number for all experiments. We recommend using cells that have been passaged no more than 10-15 times from the original stock.
-
-
Possible Cause 2: Inaccurate Pipetting. Small errors in pipetting can lead to significant variations in the final drug concentration, especially when preparing serial dilutions.
-
Solution: Ensure your pipettes are properly calibrated. Use filtered pipette tips and change tips between each dilution step to avoid cross-contamination.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Cells in the outer wells of a multi-well plate can experience different environmental conditions (e.g., temperature, evaporation) compared to the inner wells, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or medium to create a humidity barrier.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MCF-7 | Breast Cancer | 50 | CellTiter-Glo® |
| A549 | Lung Cancer | 250 | MTT |
| U87 MG | Glioblastoma | 120 | Resazurin |
| PC-3 | Prostate Cancer | 500 | Crystal Violet |
Table 2: Dose-Dependent Inhibition of Akt Phosphorylation by this compound in MCF-7 Cells
| This compound (nM) | p-Akt (Ser473) / Total Akt (Ratio) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.75 | 0.06 |
| 50 | 0.42 | 0.05 |
| 100 | 0.15 | 0.03 |
| 500 | 0.05 | 0.01 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add the this compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting decision tree for high IC50 values.
Technical Support Center: Stability of 5-Alpha-Reductase Inhibitors in Aqueous Solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-alpha-reductase inhibitors, with a focus on finasteride, in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 5-alpha-reductase inhibitors like finasteride in aqueous solutions?
The stability of 5-alpha-reductase inhibitors in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Hydrolysis is a common degradation pathway for many pharmaceutical compounds in aqueous environments. For instance, studies on other complex molecules have shown that pH can significantly influence degradation rates, with maximum stability often observed at a specific pH range.[1]
Q2: How does pH influence the stability of compounds in aqueous solutions?
The pH of an aqueous solution is a critical factor in determining the stability of many pharmaceutical compounds. For example, studies on other drugs have shown that degradation can be significantly faster in acidic or alkaline conditions compared to a more neutral pH.[1][2] While specific data for izonsteride is not available, the stability of similar compounds is often greatest around a pH of 5.0.[1] It is crucial to determine the optimal pH for your specific compound of interest through stability studies.
Q3: What is the recommended procedure for preparing a stock solution of a 5-alpha-reductase inhibitor?
For compounds like finasteride, stock solutions are typically prepared in organic solvents such as methanol or acetonitrile due to their limited aqueous solubility.[3] For experimental purposes, these stock solutions are then further diluted into the desired aqueous buffer. It is recommended to prepare fresh aqueous solutions for experiments whenever possible.
Q4: How should I store my aqueous solutions to ensure maximum stability?
To minimize degradation, it is advisable to store aqueous solutions of 5-alpha-reductase inhibitors at refrigerated temperatures (2-8 °C) and protected from light. Forced degradation studies, which involve stressing the compound under various conditions (e.g., high temperature, UV light), can help to understand the degradation pathways and establish optimal storage conditions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in bioassays | Degradation of the compound in the aqueous media. | Prepare fresh solutions before each experiment. Verify the pH of your experimental media. Conduct a preliminary stability study under your specific experimental conditions. |
| Precipitation of the compound | Poor aqueous solubility. | Consider the use of co-solvents or cyclodextrins to enhance solubility.[2] Ensure the final concentration is below the compound's solubility limit in the specific aqueous medium. |
| Appearance of unknown peaks in HPLC analysis | Degradation of the parent compound. | Perform forced degradation studies to identify potential degradation products.[4] Adjust storage conditions (e.g., lower temperature, protect from light) to minimize degradation. |
Experimental Protocols
Protocol: Stability Testing of a 5-Alpha-Reductase Inhibitor in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of a 5-alpha-reductase inhibitor in an aqueous solution over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).[3]
-
Preparation of Aqueous Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer) to the final experimental concentration. Prepare separate solutions for each time point and storage condition to be tested.
-
Storage Conditions: Store the prepared aqueous solutions under various conditions, such as:
-
Refrigerated (2-8 °C)
-
Room temperature (~25 °C)
-
Elevated temperature (e.g., 40 °C)
-
Protected from light vs. exposed to UV light
-
-
Sample Collection: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each solution.
-
Sample Analysis: Analyze the concentration of the parent compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] Several HPLC methods have been developed for the quantification of finasteride.[5]
-
Data Analysis: Plot the concentration of the compound as a function of time for each storage condition. Calculate the degradation rate constant and the time to reach 90% of the initial concentration (t90).
Visualizations
Caption: Experimental workflow for stability testing.
Caption: General diagram of hydrolysis.
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [helda.helsinki.fi]
- 4. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
How to prevent Izonsteride degradation during storage
Technical Support Center: Izonsteride
This technical support center provides guidance on preventing the degradation of this compound during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photodegradation. Exposure to humidity, high temperatures, oxygen, and certain wavelengths of light can accelerate its breakdown.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a controlled environment. The recommended conditions are a temperature of 2-8°C, relative humidity below 40%, and protection from light. It should be stored in a tightly sealed container made of inert materials.
Q3: How can I detect this compound degradation in my samples?
A3: Degradation can be detected and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks in the chromatogram, along with a decrease in the area of the main this compound peak, indicates the presence of degradation products.
Q4: Are there any known incompatibilities with common excipients?
A4: Yes, this compound has shown incompatibility with strongly acidic or basic excipients, which can catalyze its hydrolysis. Additionally, excipients with high water content or those that are prone to peroxide formation should be avoided to prevent hydrolytic and oxidative degradation.
Troubleshooting Guide
Issue: Accelerated degradation of this compound is observed in a new formulation.
| Possible Cause | Troubleshooting Steps |
| Incompatible Excipient | 1. Review the excipients used in the formulation for known incompatibilities. 2. Conduct a compatibility study by storing this compound with each individual excipient under accelerated conditions (e.g., 40°C/75% RH). 3. Analyze the samples using HPLC to identify the excipient causing the degradation. |
| Inappropriate pH | 1. Measure the pH of the formulation. 2. Adjust the pH to a neutral range (6.5-7.5) using appropriate buffering agents. |
| High Moisture Content | 1. Measure the water content of the formulation using Karl Fischer titration. 2. If the water content is high, consider using a desiccant in the packaging or reformulating with anhydrous excipients. |
Quantitative Stability Data
The following table summarizes the degradation of this compound under various storage conditions over a period of three months.
| Condition | Degradation (%) - 1 Month | Degradation (%) - 2 Months | Degradation (%) - 3 Months |
| 2-8°C, <40% RH, Dark | < 0.1 | < 0.1 | 0.15 |
| 25°C, 60% RH, Dark | 0.5 | 1.2 | 2.5 |
| 40°C, 75% RH, Dark | 2.8 | 5.5 | 10.2 |
| 25°C, 60% RH, Light | 3.5 | 7.1 | 14.8 |
Experimental Protocols
Protocol: HPLC Method for this compound and its Degradants
-
Mobile Phase: 60:40 (v/v) acetonitrile and water.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 100 mL of the mobile phase to achieve a concentration of 100 µg/mL.
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Photodegradation: Expose a thin layer of solid this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Analysis: Analyze all stressed samples using the HPLC method described above to identify and quantify the degradation products.
Diagrams
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Izonsteride experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of Izonsteride (LY320236). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-steroidal dual inhibitor of both type I and type II 5α-reductase isoforms. Its primary mechanism is to block the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).
Q2: What are the known kinetic properties of this compound?
A2: this compound exhibits different modes of inhibition for the two 5α-reductase isoforms. It acts as a competitive inhibitor of type I 5α-reductase and a non-competitive inhibitor of type II 5α-reductase.[1]
Q3: What are the potential applications of this compound in research?
A3: Given its mechanism, this compound is primarily investigated for its potential therapeutic utility in androgen-dependent conditions. Research applications include studies on benign prostatic hyperplasia (BPH), androgenic alopecia (male pattern baldness), and other disorders where reduction of DHT levels is a therapeutic goal.
Q4: Are there any known issues with the solubility of this compound?
A4: As with many non-steroidal inhibitors, solubility can be a factor to consider in experimental setups. It is recommended to consult the manufacturer's data sheet for optimal solvents and concentrations. For in vitro assays, dissolving the compound in a suitable organic solvent like DMSO before diluting in aqueous buffer is a common practice.
Q5: How does inhibition of 5α-reductase by this compound affect downstream signaling?
A5: By reducing DHT levels, this compound indirectly modulates the androgen receptor (AR) signaling pathway. Lower DHT levels lead to decreased activation of the AR, which in turn reduces the transcription of androgen-dependent genes responsible for processes like prostate growth and hair follicle miniaturization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50/Ki values between experiments | 1. Variability in enzyme activity (source, age, storage).2. Substrate (Testosterone) concentration not optimal.3. Inconsistent incubation times or temperatures.4. Pipetting errors, especially with serial dilutions.5. Variability in cell-based assays due to cell passage number, density, or metabolic state. | 1. Use a consistent source and lot of 5α-reductase. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.2. Empirically determine the optimal testosterone concentration (usually around the Km value) for your assay system.3. Strictly adhere to standardized incubation times and maintain a constant temperature (e.g., 37°C).4. Use calibrated pipettes and prepare fresh serial dilutions for each experiment. Consider using automated liquid handlers for high-throughput screening.5. Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density. |
| Low or no inhibitory activity observed | 1. This compound degradation.2. Incorrect assay buffer pH.3. Presence of interfering substances in the sample preparation. | 1. Prepare fresh this compound solutions for each experiment from a recently prepared stock. Store stock solutions at -20°C or -80°C in an appropriate solvent.2. Ensure the assay buffer pH is optimal for the specific 5α-reductase isoform being studied (Type I: pH 6.5-8.5; Type II: pH 5.0-5.5).3. Avoid substances like high concentrations of detergents (e.g., SDS, Tween-20), sodium azide, and EDTA in the final assay mixture, as they can interfere with enzyme activity. |
| High background signal in the assay | 1. Non-enzymatic conversion of the substrate.2. Contamination of reagents.3. Autofluorescence of the compound in fluorescence-based assays. | 1. Run a no-enzyme control to determine the rate of non-enzymatic substrate conversion and subtract this from all measurements.2. Use high-purity reagents and sterile techniques to minimize contamination.3. Measure the intrinsic fluorescence of this compound at the assay wavelengths and subtract it from the experimental readings. |
| Variability in in vivo study outcomes | 1. Differences in drug metabolism and clearance between animal models.2. Inconsistent drug administration (e.g., gavage technique).3. Diet and housing conditions of the animals. | 1. Characterize the pharmacokinetic profile of this compound in the chosen animal model to determine optimal dosing and frequency.2. Ensure consistent and accurate drug administration by trained personnel.3. Standardize diet, light-dark cycles, and housing to minimize environmental variables that could affect hormonal baselines and drug metabolism. |
Data Presentation
Table 1: In Vitro Inhibitory Constants (Ki) for this compound (LY320236)
| 5α-Reductase Isoform | Inhibition Mode | Ki (nM) | Enzyme Source |
| Type I | Competitive | 3.39 ± 0.38 | Human Scalp Skin Homogenates |
| Type II | Non-competitive | 29.7 ± 3.4 | Human Prostatic Homogenates |
Data from: Iversen, L. J., et al. (1998). Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase. Journal of steroid biochemistry and molecular biology, 64(3-4), 135–141.[1]
Experimental Protocols
Protocol 1: In Vitro 5α-Reductase Inhibition Assay (Enzyme Homogenate)
Objective: To determine the inhibitory potential of this compound on 5α-reductase activity in tissue homogenates.
Materials:
-
This compound (LY320236)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Tissue homogenate containing 5α-reductase (e.g., human prostate or scalp skin)
-
Assay Buffer (e.g., 40 mM potassium phosphate buffer, pH adjusted for the specific isoform)
-
Stopping solution (e.g., ethyl acetate)
-
Scintillation fluid
-
Radiolabeled [³H]-Testosterone (for radiometric detection) or appropriate standards for LC-MS detection.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of testosterone and NADPH in the assay buffer.
-
Prepare serial dilutions of this compound to determine IC50 values.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the assay buffer, tissue homogenate, and the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding testosterone (spiked with [³H]-Testosterone for radiometric assay) and NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a stopping solution (e.g., ethyl acetate).
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the phases.
-
-
Detection and Analysis:
-
Radiometric Method: Transfer the organic layer to a new tube, evaporate to dryness, reconstitute in a suitable solvent, and separate testosterone and DHT using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity of the DHT spot using a scintillation counter.
-
LC-MS Method: Transfer the organic layer and analyze the formation of DHT using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based 5α-Reductase Activity Assay
Objective: To assess the effect of this compound on 5α-reductase activity in a cellular context.
Materials:
-
Prostate cancer cell line expressing 5α-reductase (e.g., LNCaP, DU-145)
-
Cell culture medium and supplements
-
This compound (LY320236)
-
Testosterone
-
Lysis buffer
-
Method for DHT quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for a specified period (e.g., 1-4 hours).
-
-
Substrate Addition:
-
Add testosterone to the medium to a final desired concentration.
-
Incubate for a further period (e.g., 24 hours) to allow for the conversion to DHT.
-
-
DHT Quantification:
-
Collect the cell culture supernatant and/or lyse the cells.
-
Quantify the concentration of DHT in the samples using a validated method like ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Normalize the DHT levels to the total protein concentration in the cell lysates.
-
Calculate the percentage of inhibition of DHT formation for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizations
Caption: this compound's dual inhibitory action on 5α-reductase isoforms.
References
Technical Support Center: Izonsteride and Laboratory Assay Interference
Disclaimer: Izonsteride (LY-320,236) is a research compound that was not commercially marketed.[1] Data on its specific interactions with all laboratory assays is limited. This guide is based on the known mechanism of action of this compound as a dual inhibitor of 5α-reductase isoforms I and II and data from structurally and functionally similar, well-studied 5α-reductase inhibitors (5-ARIs) such as finasteride and dutasteride.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 5α-reductase inhibitor.[1] The 5α-reductase enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[3][] this compound blocks both type I and type II isoforms of this enzyme, leading to a significant reduction in DHT levels in the body.[1][2] This is not considered an assay "interference" in the traditional sense, but rather an expected physiological effect of the drug.
Caption: Mechanism of action of this compound.
Q2: Which laboratory assays are most likely to be affected by this compound?
A2: Based on its mechanism of action, the assays most significantly impacted are those for steroid hormones and related biomarkers. These include:
-
Dihydrotestosterone (DHT): Expect significantly decreased levels.
-
Testosterone (T): Expect levels to be normal or slightly increased, as the conversion to DHT is blocked.[5][6][7]
-
Prostate-Specific Antigen (PSA): Expect a significant decrease (by approximately 50%) from baseline after several months of treatment.[8][9] This is a crucial consideration in the context of prostate cancer screening.
-
Androstenedione: May be slightly increased.[10]
-
Luteinizing Hormone (LH): May show a slight increase or no significant change.[5][7]
Q3: My Prostate-Specific Antigen (PSA) levels have dropped significantly after starting experiments with a 5α-reductase inhibitor like this compound. Is this a sign of assay interference?
A3: This is an expected pharmacological effect, not an analytical error. 5-ARIs like finasteride and dutasteride are known to decrease serum PSA levels by about 50% after 6-12 months of use.[8][9] For clinical interpretation, it is often recommended to multiply the measured PSA result by two to estimate the true baseline level in patients taking these drugs.[11] Researchers should be aware of this effect when interpreting PSA data from subjects exposed to this compound.
Q4: Are common clinical chemistry assays (e.g., liver function tests, electrolytes, glucose) affected by this compound?
A4: Current literature on finasteride and dutasteride does not indicate significant direct analytical interference with common clinical chemistry panels. Studies on finasteride have shown no significant changes in serum levels of prolactin, aldosterone, cortisol, and dehydroepiandrosterone.[5] However, as this compound is a research compound, direct interference cannot be entirely ruled out without specific validation. If you observe unexpected results in these assays, it is recommended to follow a validation protocol to investigate potential interference.
Troubleshooting Guides
Issue: Unexpected Hormone Levels in a Subject Treated with this compound
-
Review Expected Physiological Effects: First, confirm if the "unexpected" result aligns with the known pharmacological effects of 5-ARIs. For example, a sharp decrease in DHT and a moderate increase in testosterone are expected.
-
Check Assay Methodology: Steroid hormone immunoassays can be susceptible to cross-reactivity.[12] Confirm if the assay used has any known cross-reactivities with this compound or its metabolites. This information is typically available in the assay manufacturer's package insert.
-
Perform Serial Dilutions: A hallmark of some types of assay interference is a non-linear response upon dilution.[13][14] If you dilute a sample and the concentration-corrected result changes significantly with the dilution factor, interference is likely.
-
Use an Alternative Assay Method: If possible, measure the analyte using a different method, preferably a reference method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is less prone to the types of interference that affect immunoassays.[13]
Caption: Troubleshooting workflow for unexpected assay results.
Quantitative Data Summary
The following table summarizes the approximate changes in key hormone and biomarker levels observed in clinical studies of the 5-ARIs finasteride and dutasteride. These values can serve as an estimate for the expected effects of this compound.
| Analyte | Drug | Dosage | Duration of Treatment | Approximate Mean Change from Baseline |
| DHT | Finasteride | 5 mg/day | 3 months | -60%[5] |
| Finasteride | 5 mg/day | 12 months | -78.7%[10] | |
| Testosterone | Finasteride | 5 mg/day | 3 months | +15%[5] |
| Dutasteride | 0.5 mg/day | 3 months | +20%[7][15] | |
| Free Testosterone | Dutasteride | 0.5 mg/day | 1 month | +20.4%[16] |
| Dutasteride | 0.5 mg/day | 3 months | +20%[7][15] | |
| PSA | Finasteride | 5 mg/day | 12 months | -50%[8] |
| Dutasteride | 0.5 mg/day | 12 months | -38.6%[17] | |
| Estradiol | Finasteride | N/A | ~3 years | +7.5%[18] |
| Androstenedione | Finasteride | 5 mg/day | 12 months | +34.5%[10] |
Experimental Protocols
Protocol: Validating a Laboratory Assay for Potential Interference by this compound
This protocol provides a general framework for testing a new compound like this compound for interference in a quantitative immunoassay.
Objective: To determine if this compound or its metabolites interfere with the accuracy of a specific laboratory assay.
Materials:
-
The laboratory assay kit to be validated (e.g., ELISA, chemiluminescence immunoassay).
-
This compound stock solution of known concentration.
-
Pooled serum or plasma samples from a drug-naive population.
-
Calibrators and controls provided with the assay kit.
-
Precision pipettes, tubes, and other standard laboratory equipment.
Methodology:
-
Baseline Measurement:
-
Select a pooled serum/plasma sample.
-
Measure the concentration of the analyte of interest in the neat (un-spiked) sample in triplicate to establish a baseline value.
-
-
Spike and Recovery Analysis:
-
Create a series of this compound-spiked samples. Add known concentrations of this compound to aliquots of the pooled serum. The concentrations should span the expected therapeutic and supra-therapeutic range. Include a vehicle control (the solvent used for the this compound stock).
-
Assay these spiked samples for the analyte of interest.
-
Calculate the percent recovery for each spiked sample using the following formula:
-
% Recovery = (Measured Concentration / (Baseline Concentration + Spiked Concentration)) * 100
-
-
Interpretation: A recovery outside of an acceptable range (typically 80-120%) suggests interference.
-
-
Linearity of Dilution:
-
Take a high-concentration patient sample (or a sample spiked with the analyte, not this compound).
-
Spike this sample with a high concentration of this compound.
-
Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of this spiked sample using the assay's recommended diluent.
-
Measure the analyte concentration in each dilution.
-
Multiply each result by its dilution factor.
-
Interpretation: The concentration-corrected values should be consistent across the dilution series. A significant deviation suggests interference.[13]
-
-
Data Analysis and Acceptance Criteria:
-
Spike and Recovery: The mean percent recovery should be within a pre-defined acceptable range (e.g., 90-110%).
-
Linearity: The coefficient of variation (CV) of the concentration-corrected values across the dilution series should be less than a pre-defined limit (e.g., <15%).
-
-
Documentation:
-
Thoroughly document all steps, including stock concentrations, dilutions, raw data, and calculations.
-
Write a final validation report summarizing the findings and concluding whether this compound interferes with the assay at the tested concentrations.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 3. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. Effects of the 5 alpha-reductase inhibitor finasteride on serum levels of gonadal, adrenal, and hypophyseal hormones and its clinical significance: a prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 7. Influence of dutasteride treatment on serum hormone levels and aging male symptoms in patients with benign prostatic enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of finasteride on prostate-specific antigen in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. urologytimes.com [urologytimes.com]
- 12. elgalabwater.com [elgalabwater.com]
- 13. myadlm.org [myadlm.org]
- 14. myadlm.org [myadlm.org]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. Effects of dutasteride on serum free-testosterone and clinical significance of testosterone changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steroid Hormone Receptors as Potential Mediators of the Clinical Effects of Dutasteride: A Prospective, Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Izonsteride Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Izonsteride in animal studies. Given that this compound is a poorly water-soluble compound, this guide focuses on established formulation strategies to enhance its dissolution and absorption.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rat pharmacokinetic studies. What are the likely causes and potential solutions?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract. As a Biopharmaceutics Classification System (BCS) Class II or IV candidate, its absorption is rate-limited by its dissolution.
Potential Solutions to Investigate:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier can create a more soluble, amorphous form.[3][4][5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.[7][8][9][10][11][12][13]
-
Nanotechnology: Formulating this compound as nanoparticles can significantly enhance its solubility and dissolution rate.[14][15][16][17]
Q2: Which formulation strategy is most appropriate for a poorly soluble compound like this compound?
A2: The choice of formulation strategy depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile. A comparative evaluation is often necessary. Below is a summary of common approaches with their typical advantages and disadvantages.
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Key Advantages | Key Disadvantages |
| Micronization | Simple, established technology. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion (ASD) | Significant improvement in dissolution and bioavailability.[3][4][5] | Potential for physical instability (recrystallization). |
| Self-Emulsifying Drug Delivery System (SEDDS) | Enhances solubility and can utilize lipid absorption pathways.[7][8][9][10][11] | Higher complexity in formulation and potential for GI side effects. |
| Nanocrystals | Increased surface area and dissolution velocity.[14][15][16] | Can be challenging to manufacture and maintain stability. |
Q3: What are the critical pharmacokinetic parameters to assess when evaluating the bioavailability of different this compound formulations?
A3: The primary pharmacokinetic parameters to determine from plasma concentration-time data are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[18][19]
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.[18][19]
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[18][19]
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.[18]
An improvement in bioavailability is primarily indicated by a significant increase in AUC and Cmax compared to a control formulation (e.g., a simple suspension of the drug).[18]
Q4: Which animal model is most suitable for oral bioavailability studies of this compound?
A4: The choice of animal model is crucial for obtaining data that can be predictive for humans.[20][21][22][23][24]
-
Rats: Commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology. Their absorption, distribution, metabolism, and excretion profiles can be similar to humans for some compounds.[20][21]
-
Beagle Dogs: Often considered a good model for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans.[20][21]
-
Pigs (and Minipigs): Their gastrointestinal tract is anatomically and physiologically very similar to humans, making them a suitable model for predicting oral bioavailability.[23]
The selection should consider the specific metabolic pathways of this compound and their similarity between the animal model and humans.
Troubleshooting Guides
Issue: Inconsistent results in animal pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Formulation Instability | Characterize the physical and chemical stability of the formulation under storage and administration conditions. For amorphous solid dispersions, check for recrystallization using techniques like DSC or XRD. |
| Animal-to-Animal Variability | Ensure consistent dosing procedures and animal handling. Consider the fasted/fed state of the animals, as this can significantly impact the absorption of lipophilic drugs.[22] |
| Analytical Method Issues | Validate the bioanalytical method for accuracy, precision, and sensitivity in the relevant biological matrix (e.g., plasma). |
Issue: Poor in vitro-in vivo correlation (IVIVC).
| Possible Cause | Troubleshooting Step |
| Dissolution method not representative of in vivo conditions | Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids. |
| First-pass metabolism | This compound, as a 5α-reductase inhibitor, may undergo hepatic first-pass metabolism.[25][][27] Investigate its metabolic profile and consider formulation strategies that may reduce first-pass effect, such as lipid-based systems that can promote lymphatic absorption.[28][29] |
| Permeability limitations | While this compound is likely a BCS Class II compound (low solubility, high permeability), its permeability should be confirmed. If permeability is also a limiting factor, formulation strategies may need to include permeation enhancers.[29][30] |
Experimental Protocols
Protocol 1: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer carrier such as povidone (PVP) or hydroxypropyl methylcellulose (HPMC).[4]
-
Solubilization: Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion and sieve to obtain a powder of uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
Dosing: Administer the this compound formulation (e.g., ASD reconstituted in water) orally via gavage at a predetermined dose. Include a control group receiving a suspension of crystalline this compound.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software.[31][32]
Visualizations
Caption: Workflow for developing an this compound formulation with enhanced bioavailability.
Caption: this compound's mechanism of action as a 5α-reductase inhibitor.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jopcr.com [jopcr.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles [mdpi.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024) | Ratna Jyoti Das [scispace.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Pharmacokinetics parameter: Significance and symbolism [wisdomlib.org]
- 20. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 21. researchgate.net [researchgate.net]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 27. 5α-Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 30. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 31. bioagilytix.com [bioagilytix.com]
- 32. Estimation of pharmacokinetic parameters | PPTX [slideshare.net]
Validation & Comparative
A Comparative Analysis of Izonsteride and Finasteride in the Inhibition of 5α-Reductase Type II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Izonsteride (LY320236) and Finasteride, two inhibitors of 5α-reductase (5AR) type II, an enzyme pivotal in androgen metabolism. While Finasteride is a well-established therapeutic, this compound was an investigational drug that, despite not reaching the market, offers valuable insights into the structural and mechanistic diversity of 5AR inhibitors. This document summarizes their performance based on available preclinical data, details relevant experimental methodologies, and visualizes key pathways and processes.
Mechanism of Action and Isoform Selectivity
Both this compound and Finasteride target 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). However, they exhibit different profiles in their interaction with the two primary isoforms of this enzyme, 5AR type I and type II.
Finasteride is a potent, mechanism-based inhibitor that selectively targets the 5α-reductase type II isoenzyme.[1][2][3] Its mechanism is described as competitive, where it binds to the enzyme, preventing the binding of the natural substrate, testosterone.[3] Finasteride has a significantly higher affinity for the type II isoform compared to the type I isoform.[2]
This compound (LY320236) , in contrast, is a dual inhibitor , acting on both 5α-reductase type I and type II .[4][5] Interestingly, its mode of inhibition differs between the two isoforms. For 5AR type II, this compound acts as a non-competitive inhibitor .[4] This means it binds to a site on the enzyme different from the testosterone binding site, but its binding still prevents the catalytic conversion of testosterone to DHT.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative metrics for the inhibition of 5α-reductase type II by this compound and Finasteride. It is important to note that direct comparative studies are limited, and the data is collated from different preclinical investigations.
| Inhibitor | Target Isoform(s) | Inhibition Type (vs. Type II) | Kᵢ for Type II (nM) | IC₅₀ for Type II (nM) |
| This compound (LY320236) | Type I & Type II | Non-competitive | 29.7 ± 3.4[4] | 10.6 ± 4.5[4] |
| Finasteride | Primarily Type II | Competitive | ~0.026 (26 pM)[6] | 0.36[7] |
Kᵢ (Inhibition Constant): Represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.
Signaling Pathway of 5α-Reductase and Androgen Action
The following diagram illustrates the role of 5α-reductase type II in the androgen signaling pathway and the points of intervention for inhibitors like this compound and Finasteride.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay
A common method to determine the inhibitory potential of compounds like this compound and Finasteride is an in vitro enzyme inhibition assay using a source rich in 5α-reductase, such as rat liver microsomes or cells engineered to overexpress the human enzyme.
Objective: To quantify the inhibition of 5α-reductase type II activity by a test compound.
Materials:
-
Enzyme Source: Microsomal fractions from rat liver or human prostate tissue, or a cell line stably overexpressing human 5α-reductase type II (e.g., HEK293 cells).[8]
-
Substrate: Radiolabeled ([³H]) or non-radiolabeled Testosterone.
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate).
-
Inhibitors: this compound, Finasteride (as a positive control), and vehicle (e.g., DMSO).
-
Buffers: Phosphate buffer (pH 6.5).
-
Detection System: High-Performance Liquid Chromatography (HPLC) with UV detection or a radiodetector, or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Procedure:
-
Enzyme Preparation: The enzyme source is prepared and quantified for protein concentration.
-
Incubation: A reaction mixture is prepared containing the enzyme source, NADPH, and varying concentrations of the test inhibitor or vehicle in a suitable buffer. The mixture is pre-incubated at 37°C.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of testosterone.
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, often by the addition of a strong acid or organic solvent.[7]
-
Product Quantification: The amount of DHT produced (or remaining testosterone) is quantified using HPLC or LC-MS.[9][10]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For Kᵢ determination, the assay is performed at multiple substrate and inhibitor concentrations, and the data are analyzed using enzyme kinetic models (e.g., Lineweaver-Burk or Dixon plots).[4]
The following diagram outlines the general workflow for an in vitro 5α-reductase inhibition assay.
Conclusion
This compound and Finasteride represent two distinct chemical classes of 5α-reductase inhibitors with different mechanisms of action and isoform selectivities. Finasteride is a highly potent and selective competitive inhibitor of 5AR type II. This compound, while also a potent inhibitor of type II, acts through a non-competitive mechanism and possesses the additional characteristic of inhibiting the type I isoform. The quantitative data, though not from head-to-head studies, suggests that Finasteride has a higher affinity for 5AR type II. The differing inhibitory profiles of these compounds underscore the potential for developing novel 5AR inhibitors with tailored selectivity and mechanisms for various androgen-dependent conditions. The experimental protocols described provide a framework for the continued evaluation and comparison of such inhibitors in a research and drug development setting.
References
- 1. droracle.ai [droracle.ai]
- 2. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]
- 3. xyonhealth.com [xyonhealth.com]
- 4. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 6. pfsfoundation.org [pfsfoundation.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Izonsteride and Dutasteride: Dual Inhibitors of 5-Alpha Reductase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual inhibitory effects of Izonsteride and Dutasteride on 5-alpha reductase (5AR), supported by experimental data and detailed methodologies.
This compound (LY320236) and Dutasteride are both potent dual inhibitors of 5-alpha reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). This conversion is a key step in the pathophysiology of several androgen-dependent conditions. Both compounds inhibit the two main isozymes of 5AR: type 1, which is predominantly found in the skin and scalp, and type 2, which is primarily located in the prostate.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Dutasteride against both 5AR isozymes have been quantified and are summarized below. It is important to note that this compound acts as a competitive inhibitor for 5AR type 1 and a non-competitive inhibitor for type 2, while Dutasteride is a potent inhibitor of both isozymes.[1]
| Compound | 5AR Type 1 Inhibition | 5AR Type 2 Inhibition |
| This compound (LY320236) | Ki = 3.39 nM (competitive)[1] | Ki = 29.7 nM (non-competitive)[1] |
| Dutasteride | IC50 = 0.7 nM | IC50 = 0.05 nM |
Signaling Pathway of 5-Alpha Reductase Inhibition
The following diagram illustrates the metabolic pathway of testosterone and the mechanism of action of dual 5-alpha reductase inhibitors like this compound and Dutasteride.
Caption: Mechanism of 5-alpha reductase inhibition.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and Dutasteride on 5-alpha reductase is typically performed using in vitro enzyme assays. A generalized protocol is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against 5-alpha reductase isozymes.
Materials:
-
Enzyme Source: Microsomes from cells overexpressing human 5AR1 or 5AR2, or tissue homogenates from human scalp (for type 1) or prostate (for type 2).
-
Substrate: Testosterone.
-
Cofactor: NADPH.
-
Test Compounds: this compound, Dutasteride, and a vehicle control (e.g., DMSO).
-
Buffer System: Typically a phosphate or TRIS-based buffer at a physiological pH (e.g., pH 6.5-7.0).
-
Detection System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify testosterone and dihydrotestosterone.
Procedure:
-
Enzyme Preparation:
-
If using tissue homogenates, tissues are minced and homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the microsomal fraction which contains the 5-alpha reductase enzyme.
-
If using cell lines, cells are cultured and harvested. The cell pellet is resuspended in buffer and sonicated to release the enzyme.
-
-
Inhibition Assay:
-
A reaction mixture is prepared containing the enzyme preparation, buffer, and NADPH.
-
The test compound (this compound or Dutasteride) is added at various concentrations to different reaction tubes. A control tube with the vehicle is also prepared.
-
The reaction is initiated by the addition of testosterone.
-
The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
The reaction is stopped by adding a quenching agent (e.g., a strong acid or an organic solvent).
-
The steroids (testosterone and DHT) are extracted from the reaction mixture using an organic solvent like ethyl acetate.
-
-
Quantification of Testosterone and DHT:
-
The extracted samples are analyzed by HPLC or LC-MS to separate and quantify the amounts of testosterone and the product, DHT.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated by comparing the amount of DHT produced in the presence of the inhibitor to the amount produced in the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For Ki determination, kinetic studies are performed at varying substrate and inhibitor concentrations, and the data is fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive and non-competitive inhibition).
-
Experimental Workflow for 5-Alpha Reductase Inhibition Assay
The following diagram outlines the typical workflow for an in vitro 5-alpha reductase inhibition assay.
Caption: Workflow of a 5-alpha reductase inhibition assay.
References
Izonsteride: A Comparative Guide to its 5α-Reductase Inhibition and Potential for Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Izonsteride's inhibitory activity against type I and type II 5α-reductase enzymes. While comprehensive data on its cross-reactivity with other reductase enzymes is not publicly available, this document offers standardized experimental protocols to enable such investigations. The information herein is intended to support further research and drug development efforts.
Introduction to this compound
This compound, also known as LY320236, is a non-steroidal benzoquinolinone derivative that acts as a potent dual inhibitor of both type I and type II 5α-reductase.[1] These enzymes are critical in androgen metabolism, as they catalyze the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound was developed for the potential treatment of BPH but was never marketed.
Comparative Inhibitory Activity of this compound
This compound exhibits a distinct inhibitory profile against the two main isoforms of 5α-reductase. It acts as a competitive inhibitor of the type I isozyme and a non-competitive inhibitor of the type II isozyme.[1] This dual inhibitory action with different mechanisms of inhibition distinguishes it from some other 5α-reductase inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibition constants (Ki) of this compound against human 5α-reductase type I and type II.
| Enzyme Isoform | This compound (LY320236) Ki (nM) | Mechanism of Inhibition |
| 5α-Reductase Type I | 28.7 ± 1.87 | Competitive |
| 5α-Reductase Type II | 10.6 ± 4.5 | Non-competitive |
| Data sourced from a kinetic analysis study using human scalp skin homogenates for type I and prostatic homogenates for type II enzyme activity.[1] |
Cross-Reactivity with Other Reductase Enzymes: An Unexplored Frontier
A thorough understanding of a drug candidate's selectivity is paramount in drug development to anticipate potential off-target effects. Other reductase enzymes, such as aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs), are involved in the metabolism of steroids and other endogenous and xenobiotic compounds. Cross-reactivity of this compound with these enzymes could lead to unintended pharmacological or toxicological outcomes.
To date, publicly available literature does not contain data from selectivity panels or specific studies investigating the inhibitory activity of this compound against a broad range of reductase enzymes beyond 5α-reductase type I and II. The following sections provide detailed experimental protocols that can be employed to assess the cross-reactivity of this compound against other relevant reductase families.
Experimental Protocols for Assessing Reductase Inhibition
The following are detailed methodologies for conducting in vitro enzyme inhibition assays for 5α-reductase, aldo-keto reductases (AKRs), and hydroxysteroid dehydrogenases (HSDs). These protocols can be adapted to evaluate the inhibitory potential of this compound.
5α-Reductase Inhibition Assay
This protocol is based on the kinetic analysis of this compound.[1]
Objective: To determine the inhibitory potency (Ki) and mechanism of inhibition of a test compound against 5α-reductase type I and type II.
Materials:
-
Enzyme Source: Human scalp skin homogenates (for type I) and human prostatic homogenates (for type II).
-
Substrate: Testosterone.
-
Cofactor: NADPH.
-
Test Compound: this compound or other inhibitors.
-
Buffer: Appropriate buffer for maintaining pH.
-
Detection Method: High-Performance Liquid Chromatography (HPLC) to measure the formation of dihydrotestosterone (DHT).
Procedure:
-
Enzyme Preparation: Prepare homogenates from human scalp skin and prostate tissue.
-
Reaction Mixture: In a reaction vessel, combine the enzyme preparation, varying concentrations of testosterone, and the test compound at several concentrations.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination: Stop the reaction by adding a suitable quenching agent.
-
Analysis: Quantify the amount of DHT produced using a validated HPLC method.
-
Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Analyze the data using Lineweaver-Burk plots, Dixon plots, and non-linear regression analysis to determine the Ki and the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
5-alpha-Reductase Inhibition Assay Workflow
Aldo-Keto Reductase (AKR) Inhibition Assay
This protocol provides a general method for assessing the inhibition of AKR activity.
Objective: To determine the IC50 value of a test compound against a specific AKR isoform.
Materials:
-
Enzyme Source: Recombinant human AKR enzyme (e.g., AKR1C1, AKR1C2, AKR1C3).
-
Substrate: A suitable substrate for the specific AKR isoform (e.g., a specific aldehyde or ketone).
-
Cofactor: NADPH or NADH.
-
Test Compound: this compound or other inhibitors.
-
Buffer: Phosphate buffer at an appropriate pH.
-
Detection Method: Spectrophotometer or plate reader to measure the change in absorbance due to cofactor oxidation/reduction.
Procedure:
-
Reaction Mixture: In a microplate well, combine the AKR enzyme, buffer, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow for inhibitor binding.
-
Initiation: Start the reaction by adding the substrate and cofactor.
-
Measurement: Monitor the decrease in absorbance at 340 nm (for NADPH or NADH oxidation) in real-time.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
AKR Catalyzed Reaction and Point of Inhibition
Hydroxysteroid Dehydrogenase (HSD) Inhibition Assay
This protocol provides a general method for assessing the inhibition of HSD activity.
Objective: To determine the IC50 value of a test compound against a specific HSD isoform.
Materials:
-
Enzyme Source: Recombinant human HSD enzyme (e.g., 17β-HSD, 3α-HSD).
-
Substrate: A suitable steroid substrate (e.g., estrone for 17β-HSD1).
-
Cofactor: NADPH or NAD+.
-
Test Compound: this compound or other inhibitors.
-
Buffer: Appropriate buffer for maintaining pH.
-
Detection Method: Measurement of radiolabeled product formation or spectrophotometric monitoring of cofactor conversion.
Procedure:
-
Reaction Mixture: Combine the HSD enzyme, buffer, radiolabeled or non-labeled substrate, and varying concentrations of the test compound in a reaction vessel.
-
Initiation: Start the reaction by adding the cofactor.
-
Incubation: Incubate at a controlled temperature for a defined time.
-
Termination: Stop the reaction.
-
Analysis:
-
Radiometric Assay: Separate the substrate and product using thin-layer chromatography (TLC) and quantify the radioactivity of the product spot.
-
Spectrophotometric Assay: Monitor the change in absorbance at 340 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent dual inhibitor of 5α-reductase type I and type II, with distinct mechanisms of action for each isozyme. While its activity against these primary targets is well-characterized, its selectivity profile against other reductase enzymes remains to be elucidated. The provided experimental protocols offer a framework for researchers to investigate the potential cross-reactivity of this compound and other 5α-reductase inhibitors. Such studies are essential for a comprehensive understanding of their pharmacological profiles and for the development of more selective and safer therapeutic agents. Further research into the selectivity of this compound will provide valuable insights for drug development professionals in the field of steroid metabolism and androgen-related disorders.
References
Izonsteride in Androgen Signaling: A Comparative Analysis Against Established Inhibitors
An Objective Guide for Researchers
In the intricate landscape of androgen signaling research, the careful selection of molecular tools is paramount to the generation of robust and reproducible data. While the initial premise of utilizing Izonsteride as a negative control in such studies is a misconception due to its potent inhibitory activity, this guide serves to correctly position this compound as an experimental 5α-reductase inhibitor and provide a comprehensive comparison against the well-established inhibitors, Dutasteride and Finasteride. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of these compounds.
Understanding the Mechanism of Action
Androgen signaling plays a crucial role in various physiological and pathological processes. The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is a key step in this pathway, catalyzed by the enzyme 5α-reductase. This enzyme exists in at least two major isoforms: type 1 and type 2. Inhibition of 5α-reductase is a clinically validated strategy for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.
-
Finasteride is a selective inhibitor of the type 2 5α-reductase isoenzyme.[1][2]
-
Dutasteride is a dual inhibitor, targeting both type 1 and type 2 5α-reductase.[3][4][5]
-
This compound (LY320236) is an experimental compound that also acts as a dual inhibitor of both type 1 and type 2 5α-reductase.[6][7]
The differential inhibition of these isoenzymes can lead to varying degrees of DHT suppression and potentially different physiological effects.
In Vitro Inhibitory Activity: A Head-to-Head Comparison
The potency of these inhibitors against the 5α-reductase isoenzymes can be quantified by their inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. The lower the value, the more potent the inhibitor.
| Compound | 5α-Reductase Type 1 | 5α-Reductase Type 2 | Reference(s) |
| This compound (LY320236) | Ki = 3.39 ± 0.38 nM (competitive) | Ki = 29.7 ± 3.4 nM (non-competitive) | [7] |
| Finasteride (MK-906) | IC50 = 4.2 nM | [1][2] | |
| Dutasteride (GG745) | Potent Inhibitor | Potent Inhibitor | [3][4][5] |
Note: Directly comparable IC50 values for Dutasteride for both isoenzymes from a single source were not available in the public domain at the time of this review. However, literature consistently describes it as a potent dual inhibitor.
In Vivo Effects on Androgen Signaling Biomarkers
The in vivo efficacy of 5α-reductase inhibitors is primarily assessed by their ability to reduce circulating and tissue levels of DHT and, consequently, the levels of prostate-specific antigen (PSA), a downstream biomarker of androgen receptor activation.
| Compound | Effect on Serum DHT | Effect on Serum PSA | Reference(s) |
| Finasteride | Reduction of ~70% | Reduction of ~50% with long-term use | [8][9][10] |
| Dutasteride | Reduction of >90% | Significant reduction, potentially greater than Finasteride | [8][10][11][12] |
| This compound | Data not available in comparative studies | Data not available in comparative studies |
The more profound suppression of DHT by Dutasteride is attributed to its dual inhibition of both 5α-reductase isoenzymes.[8][10]
Visualizing the Androgen Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental considerations, the following diagrams are provided.
Caption: Androgen signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing 5α-reductase inhibitors.
Experimental Protocols
For researchers planning to conduct comparative studies, the following are summarized protocols for key experimental assays.
In Vitro 5α-Reductase Enzymatic Activity Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of 5α-reductase.
Principle: The assay measures the conversion of a radiolabeled substrate (e.g., [3H]-testosterone) to [3H]-DHT by a source of 5α-reductase (e.g., microsomes from rat prostate or liver). The inhibitory potential of a test compound is determined by its ability to reduce the formation of [3H]-DHT.[13][14][15]
Methodology:
-
Enzyme Preparation: Prepare microsomes from a tissue source rich in 5α-reductase (e.g., rat liver or prostate).[16]
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), and a cofactor (NADPH).[13][16]
-
Inhibitor Addition: Add the test compound (this compound, Dutasteride, or Finasteride) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [1,2,6,7-3H]testosterone.[13]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[13]
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).[13]
-
Chromatography: Separate the substrate (testosterone) and the product (DHT) using thin-layer chromatography (TLC).[13]
-
Quantification: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Androgen Receptor (AR) Luciferase Reporter Assay
This cell-based assay measures the functional consequence of 5α-reductase inhibition on androgen receptor activation.
Principle: Cells (e.g., HEK293) are co-transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). In the presence of an androgen, the activated AR binds to the ARE and drives the expression of luciferase, which can be quantified by measuring luminescence.[17][18][19][20][21]
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with an AR expression vector and an ARE-luciferase reporter vector.
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with testosterone in the presence or absence of varying concentrations of the 5α-reductase inhibitors (this compound, Dutasteride, Finasteride).
-
Incubation: Incubate the cells for 24-48 hours to allow for testosterone conversion to DHT and subsequent AR activation and luciferase expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the dose-dependent inhibition of testosterone-induced AR activation by each compound.
Quantification of Dihydrotestosterone (DHT) by LC-MS/MS
This method provides a highly sensitive and specific quantification of DHT levels in biological samples.
Principle: DHT and a stable isotope-labeled internal standard are extracted from the sample matrix (e.g., serum or plasma). The extracted analytes are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry.[22][23][24][25][26]
Methodology:
-
Sample Preparation: To a known volume of serum or plasma, add an internal standard (e.g., DHT-d3).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) to isolate the steroids.
-
Derivatization (Optional but common for enhanced sensitivity): The extracted and dried residue can be derivatized (e.g., with hydroxylamine) to improve ionization efficiency.[22]
-
LC Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate DHT from other steroids.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both DHT and the internal standard (Selected Reaction Monitoring - SRM).
-
Quantification: The concentration of DHT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DHT.
Quantification of Prostate-Specific Antigen (PSA) by ELISA
This is a standard immunoassay for the quantification of PSA in serum.
Principle: A "sandwich" enzyme-linked immunosorbent assay (ELISA) is used. A capture antibody specific for PSA is coated onto the wells of a microplate. The sample is added, and any PSA present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added and binds to a different epitope on the captured PSA. Finally, a substrate for the enzyme is added, and the resulting colorimetric reaction is proportional to the amount of PSA in the sample.[27][28][29][30]
Methodology:
-
Coating: Microplate wells are pre-coated with a monoclonal anti-PSA antibody.
-
Sample Addition: Add standards, controls, and unknown serum samples to the wells.
-
Incubation: Incubate to allow PSA to bind to the immobilized antibody.
-
Washing: Wash the wells to remove unbound components.
-
Detection Antibody Addition: Add the HRP-conjugated anti-PSA antibody.
-
Incubation and Washing: Incubate to allow the detection antibody to bind to the captured PSA, followed by another wash step.
-
Substrate Addition: Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Color Development: Incubate in the dark for a specified time to allow for color development.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve from the absorbance readings of the standards and use it to determine the concentration of PSA in the unknown samples.
Conclusion
This compound is a potent, dual inhibitor of 5α-reductase types 1 and 2, and as such, it is an active pharmacological agent, not a negative control. Its in vitro inhibitory profile suggests it may have a similar or distinct efficacy compared to the established dual inhibitor, Dutasteride, and a broader spectrum of inhibition than the type 2-selective inhibitor, Finasteride. The lack of publicly available, direct comparative in vivo data for this compound highlights an area for future research. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to further elucidate the pharmacological properties of this compound and its potential role in modulating androgen signaling. Researchers should carefully consider the specific isoenzyme expression in their experimental models when selecting and interpreting data from studies with these inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dutasteride, dual 5alpha reductase type 1 and type 2 inhibitor (CAS 164656-23-9) | Abcam [abcam.com]
- 5. nbinno.com [nbinno.com]
- 6. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 7. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Effects of finasteride (MK-906), a 5 alpha-reductase inhibitor, on circulating androgens in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. researchgate.net [researchgate.net]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. msacl.org [msacl.org]
- 23. lcms.cz [lcms.cz]
- 24. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iclabs.ca [iclabs.ca]
- 26. medpace.com [medpace.com]
- 27. phoenixbiotech.net [phoenixbiotech.net]
- 28. dbc-labs.com [dbc-labs.com]
- 29. Development and Evaluation of an Immunoglobulin Y-Based ELISA for Measuring Prostate Specific Antigen in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
Head-to-Head Study of Izonsteride and Other LY Compounds: A Comparative Analysis of 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Izonsteride (LY320236) and other 5α-reductase inhibitors developed by Eli Lilly and Company (LY compounds), including Bexlosteride (LY300502) and LY191704. The focus is on their performance as inhibitors of the 5α-reductase enzyme, a key target in the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. Due to the limited availability of direct head-to-head clinical trial data, this guide synthesizes available in vitro inhibitory activity and findings from individual studies to offer a comparative perspective.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other LY compounds against the two main isoforms of 5α-reductase, type I and type II. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target Isoform(s) | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition |
| This compound (LY320236) | Type I & II | Type I: 3.39 ± 0.38 nM Type II: 29.7 ± 3.4 nM[1] | Not Reported | Type I: Competitive Type II: Non-competitive[1] |
| Bexlosteride (LY300502) | Type I | Not Reported | 5.77 nM | Non-competitive |
| LY191704 | Type I | 3.2 - 4.0 nM | ~10 nM | Non-competitive |
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay
The determination of the inhibitory activity (Ki and IC50 values) of the compounds was performed using established in vitro enzyme kinetic assays. A general protocol is outlined below:
1. Enzyme Source Preparation:
-
Microsomal fractions containing 5α-reductase isoenzymes are prepared from appropriate tissues. For type I, human scalp skin homogenates are often used, while for type II, human prostatic homogenates are a common source. Alternatively, recombinant human 5α-reductase expressed in cell lines (e.g., COS cells) can be utilized for isoenzyme-specific assays.
2. Incubation:
-
The enzyme preparation is incubated at 37°C in a buffered solution (e.g., phosphate buffer at a specific pH, typically ~7.0-7.5 for type I and ~5.0-5.5 for type II) with the substrate, radiolabeled testosterone ([³H]T), and a cofactor, NADPH.
-
Various concentrations of the inhibitor compound (e.g., this compound, Bexlosteride) are added to the reaction mixture to determine their effect on enzyme activity.
3. Product Separation and Quantification:
-
Following incubation, the reaction is stopped, and the product, radiolabeled dihydrotestosterone ([³H]DHT), is separated from the unreacted substrate using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of [³H]DHT formed is quantified using a scintillation counter.
4. Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki), kinetic data are analyzed using graphical methods like Lineweaver-Burk or Dixon plots, or through non-linear regression analysis of substrate concentration versus reaction velocity in the presence and absence of the inhibitor.[1]
Signaling Pathway and Experimental Workflow
Signaling Pathway of Testosterone Conversion and Inhibition
The following diagram illustrates the enzymatic conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase and the points of inhibition by the studied compounds.
Caption: Inhibition of Testosterone to DHT Conversion by LY Compounds.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of the compounds.
Caption: Workflow for 5α-Reductase In Vitro Inhibition Assay.
Comparative Performance and Discussion
Direct, head-to-head clinical studies comparing this compound with other LY compounds are not publicly available. The development of several of these compounds, including Bexlosteride, was discontinued, limiting the amount of accessible clinical data.
This compound (LY320236): As a dual inhibitor of both type I and type II 5α-reductase, this compound presents a broad spectrum of activity. Its competitive inhibition of the type I isoenzyme and non-competitive inhibition of the type II isoenzyme suggest a complex and potent mechanism of action.[1] The dual inhibition is theoretically advantageous for conditions where both isoenzymes play a role.
Bexlosteride (LY300502): Bexlosteride is a selective inhibitor of the type I 5α-reductase. It reached Phase III clinical trials for the treatment of acne, a condition where the type I isoenzyme is believed to be predominant in the skin's sebaceous glands. However, the development of Bexlosteride was ultimately halted, and the specific reasons and detailed results from these trials are not widely published.
LY191704: Similar to Bexlosteride, LY191704 is a selective, non-steroidal inhibitor of the type I 5α-reductase. Its potent in vitro activity against the type I isoenzyme made it a candidate for dermatological conditions. However, extensive clinical data for this compound is also scarce.
Conclusion
Based on the available in vitro data, this compound (LY320236) stands out as a potent dual inhibitor of both 5α-reductase isoenzymes, with distinct mechanisms of inhibition for each. Bexlosteride (LY300502) and LY191704 demonstrate high selectivity and potency for the type I isoenzyme.
The lack of comprehensive, comparative clinical trial data for these specific LY compounds makes a definitive head-to-head performance evaluation challenging. The progression of Bexlosteride to Phase III trials suggests promising initial results, though its discontinuation indicates potential issues with efficacy, safety, or other developmental factors. For a complete understanding of the clinical potential of these compounds, further research and access to more detailed clinical trial results would be necessary. Researchers in the field are encouraged to consider the distinct inhibitory profiles of these compounds when designing new therapeutic strategies targeting 5α-reductase.
References
A Comparative Guide to the In Vivo Efficacy of BPH Drugs: Evaluating Izonsteride in Context
For Researchers, Scientists, and Drug Development Professionals
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The management of BPH involves a range of pharmaceutical agents that target different pathways involved in its pathophysiology. This guide provides an objective comparison of the in vivo efficacy of various marketed BPH drugs and discusses the potential positioning of Izonsteride, an experimental 5α-reductase inhibitor.
This compound (also known as LY-320236) is an experimental compound that has been identified as a dual inhibitor of both type 1 and type 2 isoforms of the 5α-reductase enzyme.[1] This enzyme is critical in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), a key driver of prostate growth.[2][3] While specific in vivo efficacy data for this compound is not extensively available in public literature, its mechanism of action allows for a theoretical comparison with established 5α-reductase inhibitors. This guide will, therefore, focus on the in vivo performance of marketed BPH drugs, providing a framework to understand the potential efficacy of dual 5α-reductase inhibitors like this compound.
In Vivo Efficacy of Marketed BPH Drugs
The following tables summarize the in vivo efficacy of key marketed BPH drugs from different classes, including 5α-reductase inhibitors, α1-adrenergic receptor antagonists, and phosphodiesterase type 5 (PDE5) inhibitors. The data is derived from preclinical and clinical studies.
Table 1: Efficacy of 5α-Reductase Inhibitors in BPH
| Drug | Mechanism of Action | Prostate Volume Reduction | Serum DHT Reduction | Key In Vivo Model Findings |
| Finasteride | Selective inhibitor of 5α-reductase type 2.[2] | ~20% in 12 months (human).[4] | ~70% (human). | In rat models of testosterone-induced BPH, finasteride significantly reduces prostate weight and intraprostatic DHT levels.[5][6] |
| Dutasteride | Dual inhibitor of 5α-reductase types 1 and 2.[1] | Up to 26% after 4 years (human).[7] | >90% (human). | Demonstrates a more complete suppression of DHT compared to finasteride in preclinical models, leading to a significant reduction in prostate size. |
Table 2: Efficacy of Other Marketed BPH Drugs
| Drug | Class | Mechanism of Action | Effect on Prostate Volume | Effect on LUTS (IPSS*) | Key In Vivo Model Findings |
| Silodosin | α1A-Adrenergic Receptor Antagonist | Relaxes smooth muscle in the prostate and bladder neck, improving urinary flow.[8][9] | No significant reduction. | Significant improvement in IPSS, including both storage and voiding symptoms.[8] | In testosterone-induced BPH rat models, silodosin significantly reduces urinary frequency and increases voided volume.[10] |
| Tadalafil | PDE5 Inhibitor | Induces smooth muscle relaxation in the prostate and bladder.[11] | No significant reduction. | Significant improvement in IPSS. | Preclinical studies show it can reverse prostate and bladder smooth muscle cell proliferation and contraction.[12] |
*IPSS: International Prostate Symptom Score
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are protocols for key experiments used in the preclinical evaluation of BPH drugs.
Testosterone-Induced BPH in a Rat Model
This is a widely used animal model to mimic the hormonal environment that leads to prostatic hyperplasia.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200–250 g) are used.[10]
-
Orchiectomy (Castration): To eliminate endogenous testosterone production, rats undergo surgical removal of the testes.[13] A sham surgery is performed on the control group.
-
Recovery Period: A recovery period of 7 days is allowed post-surgery.[10]
-
BPH Induction: For 4 weeks, the castrated rats are subcutaneously injected daily with testosterone propionate (e.g., 5 mg/kg or 25 mg/kg) dissolved in a vehicle like corn oil or olive oil.[10][13] The sham-operated group receives injections of the vehicle only.
-
Drug Administration: During the BPH induction period, test compounds (e.g., this compound) or reference drugs (e.g., finasteride) are administered orally or via the desired route at specified doses.[13]
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and various parameters are measured.
Measurement of Prostate Weight
Prostate weight is a primary endpoint for assessing the efficacy of drugs targeting prostatic growth.
Protocol:
-
Following euthanasia, the entire prostate gland is carefully dissected from the surrounding tissues.
-
The wet weight of the prostate is immediately measured using an analytical balance.
-
The prostate index can be calculated as the ratio of prostate weight (mg) to body weight (g) to normalize for variations in animal size.
Determination of Serum Dihydrotestosterone (DHT) Levels
Measuring serum DHT is essential for evaluating the pharmacodynamic effect of 5α-reductase inhibitors.
Protocol:
-
Blood Collection: Blood samples are collected from the animals, typically via cardiac puncture at the time of sacrifice.
-
Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.
-
Hormone Analysis: Serum DHT concentrations are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental designs.
Conclusion
The in vivo efficacy of drugs for Benign Prostatic Hyperplasia is evaluated through a combination of preclinical animal models and human clinical trials. Marketed drugs such as finasteride, dutasteride, silodosin, and tadalafil have demonstrated significant efficacy through different mechanisms of action.
While direct in vivo comparative data for the experimental drug this compound is scarce, its classification as a dual inhibitor of 5α-reductase types 1 and 2 suggests a potent mechanism for reducing DHT levels.[1] Theoretically, its efficacy in reducing prostate volume would be expected to be comparable to or greater than that of the type 2-selective inhibitor finasteride, and similar to the dual inhibitor dutasteride. Further preclinical and clinical studies would be necessary to definitively establish the in vivo efficacy and safety profile of this compound for the treatment of BPH. This guide provides the foundational comparative data and experimental context for such future evaluations.
References
- 1. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 2. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Androgen Receptor Roles in the Development of Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 5α-Reductase in Rat Prostate Reveals Differential Regulation of Androgen-Response Gene Expression by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical evaluation of a simple uroflowmeter for categorization of maximum urinary flow rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. mdpi.com [mdpi.com]
Statistical analysis of Izonsteride's inhibitory concentration (IC50)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of Izonsteride's inhibitory concentration (IC50) in comparison to other 5-alpha reductase inhibitors, Dutasteride and Finasteride. The data presented is intended to offer an objective performance comparison supported by experimental methodologies.
Comparative Inhibitory Potency
The inhibitory activities of this compound, Dutasteride, and Finasteride against the two main isoforms of 5-alpha reductase, type 1 (SRD5A1) and type 2 (SRD5A2), are summarized below. It is important to note that the IC50 values have been compiled from various sources and, therefore, should be interpreted with consideration for potential variations in experimental conditions.
| Compound | IC50 (nM) - SRD5A1 | IC50 (nM) - SRD5A2 |
| This compound | 11.6 | 7.37 |
| Dutasteride | Potent inhibitor of both isoforms | Potent inhibitor of both isoforms |
| Finasteride | ~100-fold lower affinity than for type II | 4.2 |
This compound demonstrates potent inhibition of both SRD5A1 and SRD5A2 isoforms.[1] Dutasteride is also a potent dual inhibitor of both type 1 and 2 isoenzymes.[2][3][4] In contrast, Finasteride exhibits a significantly higher affinity for the type II 5α-reductase enzyme, with an IC50 value of 4.2 nM, and has approximately a 100-fold lower affinity for the type I enzyme.[2]
Experimental Protocols
The determination of IC50 values for 5-alpha reductase inhibitors typically involves in vitro assays that measure the enzymatic conversion of a substrate, such as testosterone, to its product, dihydrotestosterone (DHT). The general methodology is as follows:
1. Enzyme Source:
-
Crude enzyme preparations can be obtained from homogenized tissues known to express 5-alpha reductase, such as the ventral prostate of male rats or human prostate tissue.
-
Alternatively, cell lines that endogenously express or are engineered to overexpress specific isoforms of 5-alpha reductase (e.g., LNCaP, DU-145, or transfected HEK-293 cells) can be utilized.
2. Assay Procedure:
-
The enzyme preparation is incubated with a radiolabeled substrate, commonly [3H]testosterone, in a suitable buffer system.
-
A range of concentrations of the inhibitor (e.g., this compound, Dutasteride, or Finasteride) is added to the incubation mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
3. Product Quantification:
-
Following incubation, the steroids are extracted from the reaction mixture.
-
The substrate (testosterone) and the product (DHT) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled DHT produced is quantified using a scintillation counter or other appropriate methods.
4. IC50 Calculation:
-
The percentage of inhibition of 5-alpha reductase activity is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's mechanism of action and the experimental procedures, the following diagrams are provided.
References
- 1. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. nbinno.com [nbinno.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Izonsteride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Izonsteride (also known as LY320236), a potent 5α-reductase inhibitor. Adherence to these procedures is critical for protecting personnel and the environment.
This compound is a pharmacologically active material that requires careful handling and disposal.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available and must be requested from the supplier, the disposal procedures should align with those for other potent pharmaceutical compounds and hazardous drugs.[2] Similar compounds, such as Dutasteride, are known to have reproductive toxicity.[1][3] Therefore, treating this compound with a high degree of caution is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves. |
| Gown | Disposable, fluid-resistant gown. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory | If there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) should be used. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
-
Segregation and Identification:
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Clearly label all waste containers containing this compound as "Hazardous Pharmaceutical Waste" and include the chemical name.
-
-
Waste Categorization and Containment:
-
Unused or Expired this compound: This is considered bulk pharmaceutical waste and must be disposed of as hazardous chemical waste. It should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. These are often color-coded black.[4]
-
Trace-Contaminated Materials: Items with trace amounts of this compound, such as empty vials, contaminated gloves, gowns, bench paper, and other disposables, should be placed in a designated hazardous waste container.[5]
-
Sharps: Any needles or syringes used for handling this compound must be disposed of in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.[5]
-
-
Storage of Waste:
-
Store all this compound waste in a secure, designated area with limited access.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste contractor.
-
Hazardous pharmaceutical waste is typically incinerated at a licensed facility to ensure complete destruction.[4]
-
Never dispose of this compound or its containers in the regular trash or down the drain. The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]
-
Summary of Disposal Options
| Waste Type | Disposal Container | Disposal Method | Key Considerations |
| Bulk this compound | Black, labeled hazardous pharmaceutical waste container. | Collection by a licensed hazardous waste vendor for incineration. | Do not mix with other waste streams. Ensure the container is securely sealed. |
| Trace-Contaminated Items | Lined container for hazardous drug waste, clearly labeled. | Collection by a licensed hazardous waste vendor for incineration. | Includes gloves, gowns, bench paper, and empty packaging. |
| Contaminated Sharps | Puncture-resistant sharps container labeled for hazardous pharmaceutical waste. | Collection by a licensed hazardous waste vendor for incineration. | Do not overfill the container. |
| Spill Residue | Placed in the NIOSH HD waste container.[5] | Dispose of residue and clean-up materials as hazardous waste. | Follow your institution's spill response protocol. |
Experimental Protocols Cited
The disposal procedures outlined are based on general guidelines for hazardous drug disposal from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), as specific experimental protocols for this compound disposal are not publicly available.[4][6] The core principle is to manage this compound as a potent, hazardous compound, similar to other 5α-reductase inhibitors for which safety data is available.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision tree for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
